2,3-Dihydro-1-benzofuran-5-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKMNRXXRJGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379848 | |
| Record name | 2,3-dihydro-1-benzofuran-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-71-6 | |
| Record name | 2,3-dihydro-1-benzofuran-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55745-71-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-carbonyl chloride (CAS Number: 55745-71-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1-benzofuran-5-carbonyl chloride, a derivative of the privileged benzofuran scaffold, is a key intermediate in the synthesis of a variety of biologically active compounds. Its reactive acyl chloride group, coupled with the dihydrobenzofuran core, makes it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry. The benzofuran moiety is present in numerous natural products and clinically approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The exploration of dihydro-derivatives like the title compound aims to understand how saturation in the furan ring impacts molecular properties and biological activity.
Chemical and Physical Properties
This compound is a white solid with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.61 g/mol .[1] It is characterized by a 2,3-dihydrobenzofuran ring system with a carbonyl chloride group at the 5-position.
| Property | Value | Reference |
| CAS Number | 55745-71-6 | [1] |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Physical Form | White solid | [1] |
| Purity | ≥95% | [1] |
| Synonyms | 2,3-Dihydrobenzo[b]furan-5-carbonyl chloride | [2] |
| InChI | 1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | [1] |
| InChIKey | YQCKMNRXXRJGIZ-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 2,3-dihydro-1-benzofuran-5-carboxylic acid, followed by its conversion to the acyl chloride.
Step 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxylic acid
Several synthetic routes to 2,3-dihydro-1-benzofuran-5-carboxylic acid have been reported. A common approach involves the cyclization of a suitably substituted phenol derivative. For instance, the synthesis can start from a substituted salicylaldehyde, which undergoes a series of reactions to form the dihydrobenzofuran ring, followed by oxidation to the carboxylic acid.
Experimental Protocol: Synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid (General Method)
-
Hydrogenation of Benzofuran-5-carboxylic acid:
-
Dissolve benzofuran-5-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 2,3-dihydro-1-benzofuran-5-carboxylic acid. The crude product can be purified by recrystallization.
-
Step 2: Conversion to this compound
The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on a similar transformation of a substituted 2,3-dihydrobenzofuran-5-carboxylic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1-benzofuran-5-carboxylic acid in an excess of thionyl chloride (SOCl₂). A small amount of a catalyst, such as dimethylformamide (DMF), can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C for neat SOCl₂) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
Purification: The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.
Spectroscopic Data (Predicted and Representative)
Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
| Spectroscopy | Expected Peaks and Assignments |
| ¹H NMR | Aromatic protons (H-4, H-6, H-7) would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The methylene protons of the dihydrofuran ring (H-2 and H-3) would appear as triplets around δ 4.6 ppm (O-CH₂) and δ 3.2 ppm (Ar-CH₂), respectively. |
| ¹³C NMR | The carbonyl carbon of the acyl chloride is expected to resonate around δ 168-172 ppm. The aromatic carbons would appear in the range of δ 110-160 ppm. The methylene carbons of the dihydrofuran ring would be found at approximately δ 72 ppm (C-2) and δ 29 ppm (C-3). |
| IR (Infrared) | A strong characteristic absorption band for the C=O stretching of the acyl chloride is expected at a high frequency, typically in the range of 1780-1815 cm⁻¹.[4] C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, and C-H stretching of the methylene groups would be seen just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would appear in the region of 1200-1300 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ at m/z 182, along with an isotope peak [M+2]⁺ at m/z 184 with an intensity of about one-third of the molecular ion peak, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the chlorine atom and the carbonyl group. |
Reactivity and Applications in Drug Development
This compound is a valuable intermediate for the synthesis of a wide range of derivatives, particularly amides, which have shown significant potential in drug discovery. The acyl chloride readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding amides and esters.
Synthesis of Biologically Active Amides
The reaction of this compound with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) provides a straightforward route to 2,3-dihydro-1-benzofuran-5-carboxamides.
Caption: General reaction scheme for the synthesis of 2,3-dihydro-1-benzofuran-5-carboxamides.
Anticancer Activity
Several studies have demonstrated the potential of amides derived from dihydrobenzofuran carboxylic acids as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.
For instance, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their anticancer and NF-κB inhibitory activities. Some of these compounds displayed potent cytotoxic activities at low micromolar concentrations against human cancer cell lines including renal, colon, breast, gastric, lung, and prostate cancers.[5]
| Derivative Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Dihydrobenzofuran-2-carboxamides | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Low micromolar range | [5] |
| Benzofuran-based trimethoxybenzamides | MDA-MB-231 (breast), HCT-116 (colon), HT-29 (colon), HeLa (cervical) | IC₅₀ values of 3.01-11.09 µM for the lead compound | [6] |
The mechanism of action for some of these anticancer derivatives has been linked to the inhibition of critical cellular pathways, such as the NF-κB signaling pathway and tubulin polymerization.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. Inhibition of the NF-κB pathway is a promising strategy for cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2,3-dihydro-1-benzofuran-5-carbonyl chloride
Introduction
2,3-Dihydro-1-benzofuran-5-carbonyl chloride, identified by CAS Number 55745-71-6, is a significant chemical intermediate in the field of organic synthesis. Its structure combines a dihydrobenzofuran scaffold with a highly reactive acyl chloride functional group. This unique combination makes it a valuable building block for introducing the 2,3-dihydro-1-benzofuran-5-carbonyl moiety into more complex molecular architectures. The dihydrobenzofuran core is a prevalent motif in numerous biologically active compounds and natural products, rendering this reagent particularly useful for researchers in drug discovery, medicinal chemistry, and materials science. This document provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
Table 1: Identification and Structural Data
| Parameter | Value |
| CAS Number | 55745-71-6[1][2][3][4][5] |
| Molecular Formula | C₉H₇ClO₂[2][3][4][5][6] |
| Molecular Weight | 182.60 - 182.61 g/mol [1][2][3][4] |
| Synonyms | 2,3-dihydrobenzofuran-5-carbonyl chloride, 5-coumaranyl carboxylic acid chloride, 2,3-dihydrobenzo[b]furan-5-carbonyl chloride[2][4][5] |
| InChI | 1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2[1][2] |
| InChIKey | YQCKMNRXXRJGIZ-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | White solid / White to light yellow crystal powder | [1][4] |
| Melting Point | 49 °C | [4] |
| Boiling Point | 145-147 °C at 1 mmHg | [4] |
| Density (Predicted) | 1.342 ± 0.06 g/cm³ | [4] |
| Purity | 95% - 98% | [1][2][5] |
Chemical Reactivity and Stability
The primary determinant of the chemical reactivity of this compound is the acyl chloride functional group. Acyl chlorides are highly electrophilic and serve as potent acylating agents.
-
Reactivity with Nucleophiles: It reacts readily with a wide range of nucleophiles. For instance, it undergoes rapid hydrolysis with water to form the corresponding carboxylic acid. With alcohols, it forms esters, and with primary or secondary amines, it yields amides. These reactions are typically fast and exothermic.
-
Stability: The compound is sensitive to moisture and should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Hazards: Due to its reactivity, it is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation.[1]
Experimental Protocols
Synthesis of this compound
A standard and effective method for the synthesis of this compound involves the chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂). This is a common transformation in organic chemistry for preparing acyl chlorides. A procedure analogous to the synthesis of similar compounds is detailed below.[7]
Principle: The hydroxyl group of 2,3-dihydro-1-benzofuran-5-carboxylic acid is substituted by a chloride atom from thionyl chloride, producing the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.
Reagents:
-
2,3-dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂), excess (e.g., 2-5 equivalents)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene) to the flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring. If desired, a catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and by techniques such as TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation or by recrystallization from a suitable non-polar solvent.
Safety and Handling
Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as a dangerous good for transport.[3]
Table 3: Hazard and Safety Information
| Category | Information |
| Signal Word | Danger[1] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H314: Causes severe skin burns and eye damage.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1] |
| Hazard Codes | C (Corrosive), Xn (Harmful)[4] |
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin, eyes, and clothing.
-
Keep the container tightly closed and store in a cool, dry place away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.
Applications in Research and Development
As a bifunctional molecule, this compound is primarily used as an intermediate in multi-step organic syntheses.
-
Pharmaceutical Synthesis: The 2,3-dihydrobenzofuran scaffold is a key structural element in many pharmacologically active molecules.[8] This reagent provides a direct route to incorporate this scaffold, via amide or ester linkages, into potential drug candidates for various therapeutic areas.
-
Agrochemicals and Materials Science: It can be used in the synthesis of novel pesticides, herbicides, or functional materials where the specific properties of the dihydrobenzofuran moiety are desired.
-
Fragment-Based Drug Discovery: It serves as a valuable fragment for building libraries of compounds for screening against biological targets. The acyl chloride handle allows for straightforward derivatization to explore the surrounding chemical space.
References
- 1. 2,3-Dihydro-benzofuran-5-carbonyl chloride | 55745-71-6 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 55745-71-6 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Structure and molecular weight of 2,3-dihydro-1-benzofuran-5-carbonyl chloride
This technical guide provides a comprehensive overview of the structure, molecular weight, and synthesis of 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a valuable building block for researchers, scientists, and drug development professionals. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective agonists for cannabinoid receptor 2 (CB2) and as potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1.[1][2] This guide details the synthetic pathways, relevant experimental protocols, and key data for this compound.
Molecular Structure and Data
This compound is a derivative of the 2,3-dihydro-1-benzofuran heterocyclic system, featuring a reactive carbonyl chloride group at the 5-position of the benzofuran ring. This functional group makes it an excellent starting material for the synthesis of a variety of amide and ester derivatives, which are of significant interest in the development of novel therapeutic agents.
Below is a summary of the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₂ | [3][4][5] |
| Molecular Weight | 182.60 g/mol | [4][5] |
| CAS Number | 55745-71-6 | [4][5] |
| Appearance | White solid | [4] |
| Purity | Typically >95% | [4][5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the corresponding carboxylic acid, 2,3-dihydro-1-benzofuran-5-carboxylic acid. The second step is the conversion of this carboxylic acid to the target acid chloride.
Step 1: Synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid
One plausible synthetic route, adapted from general procedures for similar structures, is the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid.[6]
General Experimental Protocol for Hydrogenation:
-
Dissolution: Dissolve benzofuran-5-carboxylic acid in a suitable solvent, such as ethyl acetate or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2,3-dihydro-1-benzofuran-5-carboxylic acid.
Step 2: Conversion to this compound
The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly used reagents for this purpose.[7]
Experimental Protocol using Thionyl Chloride:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add 2,3-dihydro-1-benzofuran-5-carboxylic acid.
-
Reagent Addition: Add an excess of thionyl chloride (typically 2-5 equivalents), either neat or in an inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature until the reaction is complete (typically 1-4 hours). The reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
Purification: The resulting crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization.
Characterization Data
Detailed experimental characterization data for this compound is not extensively reported. However, based on the structure and data for analogous compounds, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization for confirmation.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (approx. 6.8-7.8 ppm), two methylene groups of the dihydrofuran ring (triplets, approx. 3.2 and 4.6 ppm). |
| ¹³C NMR | Carbonyl carbon (approx. 168-172 ppm), aromatic carbons, and two aliphatic carbons of the dihydrofuran ring. |
| IR Spectroscopy | Strong carbonyl (C=O) stretching band for the acid chloride (approx. 1780-1815 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (182.01 m/z for ³⁵Cl isotope). |
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: Synthetic workflow and applications of this compound.
References
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]
- 4. 2,3-Dihydro-benzofuran-5-carbonyl chloride | 55745-71-6 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of 2,3-dihydro-1-benzofuran-5-carbonyl chloride from carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-dihydro-1-benzofuran-5-carbonyl chloride from its corresponding carboxylic acid, a crucial step in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
2,3-Dihydro-1-benzofuran derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The conversion of 2,3-dihydro-1-benzofuran-5-carboxylic acid to its highly reactive acyl chloride derivative, this compound, is a fundamental transformation that opens avenues for further molecular elaboration. This acid chloride serves as a key intermediate for the synthesis of amides, esters, and other carbonyl compounds, which are integral to the structure of many therapeutic agents. This guide will focus on the prevalent and efficient methods for this conversion, primarily utilizing thionyl chloride or oxalyl chloride.
Reaction Overview and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation that replaces the hydroxyl group of the carboxylic acid with a chlorine atom. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is highly reactive. The chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride with the subsequent release of sulfur dioxide and hydrogen chloride as gaseous byproducts. This helps to drive the reaction to completion.
Alternatively, the use of oxalyl chloride , often with a catalytic amount of N,N-dimethylformamide (DMF), provides a milder method for this conversion. The reaction mechanism involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous, simplifying product purification.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dihydro-1-benzofuran-5-carboxylic acid | - |
| Product | This compound | - |
| Molecular Formula | C₉H₇ClO₂ | [1][2][3] |
| Molecular Weight | 182.60 g/mol | [1][2][4] |
| Melting Point | 49 °C | [5] |
| Boiling Point | 145-147 °C at 1 mmHg | [5] |
| Purity (typical) | 95-98% | [1][2] |
Detailed Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids.[6][7]
Reagents and Materials:
-
2,3-Dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum source for rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1-benzofuran-5-carboxylic acid.
-
Under a nitrogen atmosphere, add an excess of thionyl chloride (typically 2-5 equivalents). The reaction can be run neat or in an anhydrous solvent such as toluene.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated.[7]
-
The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.[5]
Method 2: Using Oxalyl Chloride and Catalytic DMF
This method offers a milder alternative to thionyl chloride.[8][9]
Reagents and Materials:
-
2,3-Dihydro-1-benzofuran-5-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or chloroform
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringe for reagent addition
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dihydro-1-benzofuran-5-carboxylic acid in anhydrous dichloromethane.
-
To the stirred solution, add a catalytic amount of DMF (1-2 drops).[8][9]
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the reaction mixture at room temperature.[8][9]
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude product can be used without further purification or can be purified by vacuum distillation.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism Signaling Pathway (Thionyl Chloride)
The following diagram illustrates the mechanistic pathway for the conversion of the carboxylic acid to the acid chloride using thionyl chloride.
Caption: Mechanism of acid chloride formation using thionyl chloride.
Characterization Data (Predicted)
-
¹H NMR: Protons on the dihydrofuran ring would appear as triplets, and the aromatic protons would show characteristic splitting patterns.
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield shift. Signals for the aromatic carbons and the carbons of the dihydrofuran ring would also be present in their respective expected regions.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acid chloride would be expected in the region of 1750-1810 cm⁻¹.
Conclusion
The synthesis of this compound from its carboxylic acid is a straightforward and high-yielding transformation that is critical for the synthesis of a variety of biologically active molecules. Both thionyl chloride and oxalyl chloride are effective reagents for this conversion, with the choice of reagent often depending on the scale of the reaction and the sensitivity of other functional groups present in the molecule. The protocols and data provided in this guide offer a solid foundation for researchers to successfully perform this synthesis in a laboratory setting.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. 2,3-Dihydro-1-benzofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
A Comprehensive Technical Guide to 2,3-Dihydro-1-Benzofuran-5-Carbonyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical synonyms, physical and chemical properties, a standard synthesis protocol, and its applications in medicinal chemistry, with a focus on its role in the development of novel therapeutics.
Core Synonyms and Identification
Accurate identification of chemical compounds is critical for research and development. This compound is known by several synonyms in scientific literature and commercial catalogs.
| Synonym | CAS Number | Molecular Formula | Molecular Weight |
| 2,3-Dihydrobenzo[b]furan-5-carbonyl chloride | 55745-71-6 | C₉H₇ClO₂ | 182.60 g/mol |
| 5-(Chlorocarbonyl)-2,3-dihydrobenzofuran | 55745-71-6 | C₉H₇ClO₂ | 182.60 g/mol |
| 2,3-Dihydro-benzofuran-5-carbonyl chloride | 55745-71-6 | C₉H₇ClO₂ | 182.60 g/mol |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Physical Form | White solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature | |
| InChI Key | YQCKMNRXXRJGIZ-UHFFFAOYSA-N | |
| SMILES | C1COC2=C1C=C(C=C2)C(=O)Cl | [1] |
Experimental Protocols: Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride.
Reaction:
2,3-Dihydro-1-benzofuran-5-carboxylic acid + SOCl₂ → this compound + SO₂ + HCl
Detailed Methodology:
A general procedure for the synthesis of a similar compound, 2,3-dihydro-3,3-dimethylbenzofuran-5-carbonyl chloride, provides a reliable template for this synthesis.[2]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3-dihydro-1-benzofuran-5-carboxylic acid.
-
Addition of Thionyl Chloride: Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) to the flask. A typical molar ratio is 2 equivalents of thionyl chloride to 1 equivalent of the carboxylic acid.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux. For the analogous 2,3-dihydro-3,3-dimethylbenzofuran-5-carboxylic acid, the mixture was boiled under reflux for 3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under vacuum. This will yield the crude this compound as a solid.
-
Purification (Optional): The crude product can be used directly in subsequent reactions or purified further by recrystallization or distillation under reduced pressure, depending on its physical properties.
Applications in Drug Discovery and Medicinal Chemistry
2,3-Dihydro-1-benzofuran derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic compounds.[4][5][6] The carbonyl chloride functional group of the title compound makes it a versatile reagent for the synthesis of a variety of amide and ester derivatives, which have been investigated for several therapeutic applications.
-
Anticancer Agents: Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides have shown potent cytotoxic activities against various human cancer cell lines.[7] Some of these compounds also act as inhibitors of the NF-κB signaling pathway, which is a key regulator of inflammation and cancer progression.[7]
-
Anti-inflammatory Agents: A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and identified as powerful anti-inflammatory compounds.[8] These compounds have demonstrated the ability to inhibit prostaglandin synthesis.[8]
-
Cannabinoid Receptor 2 (CB₂) Agonists: Novel 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB₂ receptor agonists. These compounds are being explored for the treatment of neuropathic pain.[9]
Synthesis Workflow Diagram
The following diagram illustrates a typical synthetic workflow involving this compound as a key intermediate for the generation of a diverse library of amide derivatives for biological screening.
Caption: Synthetic workflow for the preparation and biological evaluation of 2,3-dihydro-1-benzofuran-5-carboxamides.
References
- 1. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3-Dihydro-1-benzofuran-5-carbonyl chloride for Researchers and Drug Development Professionals
Introduction: 2,3-Dihydro-1-benzofuran-5-carbonyl chloride is a valuable chemical intermediate, playing a crucial role in the synthesis of various complex organic molecules. Its benzofuran core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1][2] This guide provides an in-depth overview of the commercial availability of this reagent, its key properties, a representative synthetic protocol, and its application in the context of drug discovery, particularly as a building block for novel anti-inflammatory agents.
Commercial Suppliers and Product Specifications
For researchers and procurement specialists, sourcing high-quality starting materials is paramount. Several chemical suppliers offer this compound. The following table summarizes the product specifications from various commercial vendors to facilitate a comparative analysis.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Notes |
| Sigma-Aldrich | 55745-71-6 | C₉H₇ClO₂ | 182.60 | 95% | White solid | - |
| Santa Cruz Biotechnology | 55745-71-6 | C₉H₇ClO₂ | 182.60 | - | - | Classified as a Dangerous Good for transport.[3] |
| CP Lab Safety | 55745-71-6 | C₉H₇ClO₂ | 182.6037 | 95% | - | Available in 10g package size.[4] |
| Matrix Scientific | 55746-01-5 | C₁₀H₉ClO₂ | 196.64 | - | - | Note: This is for the 2-Methyl derivative. |
It is important for researchers to verify the exact specifications and availability with the respective suppliers, as this information can be lot-specific and subject to change.
Synthesis and Experimental Protocols
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This compound is typically synthesized from its corresponding carboxylic acid precursor, 2,3-dihydro-1-benzofuran-5-carboxylic acid. A common and effective method for this conversion involves the use of thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis of an Acyl Chloride from a Carboxylic Acid
This protocol is a general representation of the synthesis of an acyl chloride, such as this compound, from its carboxylic acid precursor. A similar procedure is documented for the synthesis of 2,3-Dihydro-3,3-dimethylbenzofuran-5-carboxylic acid chloride.[5]
Materials:
-
2,3-Dihydro-1-benzofuran-5-carboxylic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (typically 1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or neat thionyl chloride)
-
Reflux condenser and drying tube
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2,3-dihydro-1-benzofuran-5-carboxylic acid.
-
Under a fume hood, carefully add an excess of thionyl chloride to the flask. The reaction can often be run neat or with a dry, inert solvent.
-
Fit the flask with a reflux condenser and a drying tube containing a drying agent (e.g., calcium chloride) to protect the reaction from atmospheric moisture.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for a period of 2-4 hours.[5] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
The resulting crude this compound is often used in the next synthetic step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization.
Applications in Drug Discovery: Targeting Inflammatory Pathways
The 2,3-dihydrobenzofuran scaffold is of significant interest in the development of new therapeutic agents.[1][2] Derivatives have shown promise as potent anti-inflammatory agents.[6] One key area of investigation is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response.[1]
Signaling Pathway: Inhibition of mPGES-1
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. Its synthesis is catalyzed by the enzyme mPGES-1. By inhibiting this enzyme, compounds derived from this compound can block the production of PGE2, thereby reducing inflammation. This makes them attractive candidates for the development of new anti-inflammatory drugs.[1]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7]
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence and adhere to all institutional and governmental safety guidelines when handling chemical reagents.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. prepchem.com [prepchem.com]
- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Safety and Handling of 2,3-dihydro-1-benzofuran-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the compound's properties, associated hazards, safe handling procedures, emergency protocols, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇ClO₂ | [2][3] |
| Molecular Weight | 182.60 g/mol | [3] |
| CAS Number | 55745-71-6 | [2][3] |
| Appearance | White to light yellow crystalline powder/solid | [1] |
| Melting Point | 49 °C | |
| Boiling Point | 145-147 °C at 1 mmHg | |
| Purity | Typically ≥95% | [2] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage/Eye Irritation (Category 1) | GHS05 | H318: Causes serious eye damage. | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation. |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P363 | Wash contaminated clothing before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicity Profile of Related Compounds
While specific toxicological data for this compound is limited, studies on the parent compound, 2,3-dihydrobenzofuran, indicate potential for adverse health effects. Chronic oral exposure to 2,3-benzofuran has been shown to be carcinogenic in rats and mice, causing an increased incidence of kidney, lung, forestomach, and liver tumors. The toxicity of 2,3-benzofuran may be associated with metabolic activation by P-450 oxygenases. These findings underscore the importance of minimizing exposure to its derivatives.
Experimental Protocols
Synthesis of this compound
This protocol is based on the general conversion of carboxylic acids to acyl chlorides using thionyl chloride.
Materials:
-
2,3-dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, as solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask, place 2,3-dihydro-1-benzofuran-5-carboxylic acid.
-
Under a fume hood, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the carboxylic acid. The reaction can be performed neat or in a dry, inert solvent like toluene.
-
Equip the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain the reflux for 2-4 hours, or until the evolution of gas ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound is obtained as a solid residue.
Purification by Recrystallization
Since this compound is a solid, it can be purified by recrystallization from a suitable non-hydroxylic solvent.
Materials:
-
Crude this compound
-
Dry toluene or a mixture of dry toluene and petroleum ether
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot, dry toluene to dissolve the solid completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon.
-
Allow the solution to cool slowly to room temperature to induce crystallization. The cooling can be further continued in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, dry petroleum ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to remove any remaining solvent.
Reactivity Profile
This compound is a reactive acyl chloride. The primary mode of reactivity is the nucleophilic acyl substitution at the carbonyl carbon, leading to the displacement of the chloride ion.
-
Hydrolysis: It reacts readily with water to form the corresponding carboxylic acid (2,3-dihydro-1-benzofuran-5-carboxylic acid) and hydrochloric acid. This reaction is the reason for its corrosive nature and why it should be handled under anhydrous conditions.
-
Reaction with Alcohols: In the presence of a base (like pyridine or triethylamine), it reacts with alcohols to form esters.
-
Reaction with Amines: It reacts with primary and secondary amines to form amides.
-
Friedel-Crafts Acylation: As an acyl chloride, it can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
References
The Acyl Chloride Functional Group: A Comprehensive Reactivity Profile for Synthetic Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The acyl chloride functional group, characterized by a carbonyl center bonded to a chlorine atom, stands as one of the most reactive and versatile intermediates in modern organic synthesis. Its high electrophilicity, a consequence of the inductive effects of both the oxygen and chlorine atoms, renders it highly susceptible to nucleophilic attack. This inherent reactivity makes acyl chlorides indispensable precursors for the synthesis of a wide array of other functional groups, including esters, amides, anhydrides, and ketones. This technical guide provides a detailed exploration of the reactivity profile of acyl chlorides, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and synthetic workflows.
Electronic Structure and General Reactivity
The reactivity of the acyl chloride functional group is fundamentally governed by its electronic structure. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which significantly polarizes the carbonyl bond and imparts a substantial partial positive charge on the carbonyl carbon.[1][2] This pronounced electrophilicity makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles.[1][2]
Acyl chlorides are the most reactive among the common carboxylic acid derivatives. Their enhanced reactivity compared to anhydrides, esters, and amides is attributed to the excellent leaving group ability of the chloride ion.[3][4] The general order of reactivity for carboxylic acid derivatives is as follows:
Acyl Chloride > Acid Anhydride > Ester > Amide [1]
This high reactivity, while synthetically advantageous, also necessitates careful handling. Acyl chlorides are highly sensitive to moisture and react vigorously with water to hydrolyze back to the corresponding carboxylic acid, releasing corrosive hydrogen chloride gas in the process.[2] Therefore, all reactions involving acyl chlorides must be conducted under anhydrous conditions.
The Nucleophilic Acyl Substitution Mechanism
The characteristic reaction of acyl chlorides is the nucleophilic acyl substitution , which proceeds via a two-step addition-elimination mechanism .[3][4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, in which the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.[2]
-
Elimination of the Leaving Group: The tetrahedral intermediate is transient and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in doing so, expels the chloride ion, which is a stable leaving group.[2]
This mechanism is fundamental to understanding the wide range of transformations that acyl chlorides can undergo.
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Quantitative Reactivity Data
The reactivity of acyl chlorides can be quantitatively compared through kinetic studies. The following table summarizes the relative rate constants for the reaction of various acyl chlorides with 2-naphthol in acetonitrile, providing a direct comparison of their intrinsic reactivity under identical conditions.
| Acyl Chloride | Structure | Relative Rate Constant (k_rel) vs. Acetyl Chloride |
| Acetyl Chloride | CH₃COCl | 1.00 |
| Propionyl Chloride | CH₃CH₂COCl | ~0.8 |
| Butyryl Chloride | CH₃CH₂CH₂COCl | ~0.7 |
| Benzoyl Chloride | C₆H₅COCl | ~0.05 |
Note: The data for propionyl and butyryl chloride are estimations based on established trends showing a decrease in reactivity with increasing alkyl chain length due to steric hindrance. The significant decrease in reactivity for benzoyl chloride is attributed to the resonance stabilization of the carbonyl group by the benzene ring.[1]
Key Reactions and Experimental Protocols
Acyl chlorides serve as pivotal starting materials for the synthesis of a multitude of organic compounds. Below are some of the most synthetically useful transformations, complete with detailed experimental protocols.
Synthesis of Esters (Esterification)
Acyl chlorides react rapidly and exothermically with alcohols to produce esters.[5] This reaction is often preferred over Fischer esterification due to its faster reaction rate and irreversibility.
Experimental Protocol: Synthesis of Ethyl Acetate from Acetyl Chloride and Ethanol
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser is connected to a gas trap to neutralize the evolved HCl gas.
-
Reaction: Ethanol (1.0 eq) is placed in the round-bottom flask and cooled in an ice bath. Acetyl chloride (1.1 eq) is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction Monitoring: The reaction is highly exothermic, and the addition rate should be controlled to maintain a low temperature. The reaction is typically complete after the addition is finished and the mixture is stirred for an additional 30 minutes at room temperature.
-
Work-up and Purification: The reaction mixture is poured into cold water, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine, and finally dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting ester can be purified by distillation.[5][6]
Synthesis of Amides
The reaction of acyl chlorides with ammonia or primary/secondary amines provides a straightforward and efficient route to primary, secondary, and tertiary amides, respectively. The reaction is typically very fast and exothermic.
Experimental Protocol: Synthesis of N-Phenylbenzamide from Benzoyl Chloride and Aniline
-
Reagents: Aniline (1.0 eq), benzoyl chloride (1.1 eq), and a base such as pyridine or triethylamine (1.2 eq) are required. A suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) should be used.
-
Procedure: Aniline and the base are dissolved in the solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath. Benzoyl chloride is added dropwise to the stirred solution.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: The reaction mixture is washed with dilute HCl to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide. The product can be further purified by recrystallization.[7]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of Acetophenone from Benzene and Acetyl Chloride
-
Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Reagents and Reaction: Anhydrous aluminum chloride (1.2 eq) is suspended in an excess of dry benzene (which acts as both solvent and reactant) and cooled in an ice bath. Acetyl chloride (1.0 eq) is added dropwise from the dropping funnel with efficient stirring.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours, or gently heated to ensure completion.
-
Quenching and Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic extracts are washed with water, a dilute sodium hydroxide solution, and then brine. After drying over a suitable drying agent, the benzene is removed by distillation, and the resulting acetophenone is purified by vacuum distillation.
Synthesis of Ketones using Organocuprates
While Grignard reagents react with acyl chlorides to produce tertiary alcohols, Gilman reagents (lithium dialkylcuprates) react selectively to form ketones. This is a valuable method for ketone synthesis as the less reactive organocuprate does not react further with the ketone product.
Spectroscopic Data of Acyl Chlorides
The acyl chloride functional group has characteristic spectroscopic signatures that are useful for its identification.
| Spectroscopic Technique | Characteristic Signal |
| Infrared (IR) Spectroscopy | Strong C=O stretching absorption in the range of 1770-1815 cm⁻¹.[8][9] |
| ¹H NMR Spectroscopy | Protons on the α-carbon to the carbonyl group are deshielded and typically appear in the range of δ 2.5-3.0 ppm. |
| ¹³C NMR Spectroscopy | The carbonyl carbon exhibits a characteristic resonance in the deshielded region of the spectrum, typically between δ 160-180 ppm. |
Application in Drug Development: The Synthesis of Ibuprofen
The reactivity of acyl chlorides is harnessed in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is the industrial synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). One of the key steps in the Boots synthesis of Ibuprofen is a Friedel-Crafts acylation of isobutylbenzene.
Caption: A simplified workflow for the synthesis of Ibuprofen, highlighting the key role of Friedel-Crafts acylation.
Conclusion
The acyl chloride functional group is a cornerstone of modern organic synthesis, offering a highly reactive and versatile platform for the construction of a diverse range of molecular architectures. Its pronounced electrophilicity, a direct result of its unique electronic structure, allows for efficient and often high-yielding transformations through the nucleophilic acyl substitution mechanism. A thorough understanding of its reactivity profile, reaction conditions, and quantitative behavior is paramount for researchers and professionals in the fields of chemistry and drug development. The ability to strategically employ acyl chlorides in synthetic routes, as exemplified in the synthesis of Ibuprofen, underscores their enduring importance in the creation of valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. shaalaa.com [shaalaa.com]
- 7. Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. [learn.careers360.com]
- 8. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
Spectroscopic and Synthetic Profile of 2,3-dihydro-1-benzofuran-5-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its precursor, 2,3-dihydro-1-benzofuran-5-carboxylic acid, and established principles of organic spectroscopy. Additionally, a standard experimental protocol for its synthesis is outlined.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known data of structurally related compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.9 - 8.1 | d | 1H | Ar-H (H4) | Expected to be downfield due to the electron-withdrawing effect of the carbonyl chloride group. |
| ~7.8 - 8.0 | dd | 1H | Ar-H (H6) | |
| ~6.8 - 7.0 | d | 1H | Ar-H (H7) | |
| ~4.6 - 4.8 | t | 2H | -OCH₂- | |
| ~3.2 - 3.4 | t | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment | Notes |
| ~168 - 172 | C=O (carbonyl chloride) | The chemical shift is characteristic of acyl chlorides. |
| ~160 - 165 | C5 (aromatic) | Attached to the carbonyl chloride. |
| ~130 - 135 | C7a (aromatic) | |
| ~128 - 132 | C4 (aromatic) | |
| ~125 - 129 | C6 (aromatic) | |
| ~110 - 115 | C3a (aromatic) | |
| ~108 - 112 | C7 (aromatic) | |
| ~71 - 74 | -OCH₂- | |
| ~28 - 32 | -CH₂- |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 - 1800 | Strong | C=O stretch (carbonyl chloride) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 - 1300 | Strong | C-O-C stretch (ether) |
| ~800 - 900 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 182/184 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 147 | [M-Cl]⁺ |
| 119 | [M-COCl]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The synthesis of this compound is typically achieved by the reaction of 2,3-dihydro-1-benzofuran-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
General Protocol for the Synthesis of this compound using Thionyl Chloride:
-
Reaction Setup: To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) under a dry atmosphere (e.g., nitrogen or argon) for several hours until the evolution of gas (SO₂ and HCl) ceases.
-
Work-up: The excess thionyl chloride and solvent are removed under reduced pressure. The crude product can be purified by distillation under high vacuum or used directly in the next synthetic step.
Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow.
Caption: Synthesis of this compound.
Methodological & Application
Application Notes and Protocols for the Acylation of Amines with 2,3-Dihydro-1-benzofuran-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-substituted-2,3-dihydro-1-benzofuran-5-carboxamides through the acylation of amines with 2,3-dihydro-1-benzofuran-5-carbonyl chloride. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse compound libraries for drug discovery. The resulting benzofuran derivatives are of significant interest due to their wide range of biological activities.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The derivatization of this scaffold at the 5-position with a carboxamide linkage allows for the exploration of structure-activity relationships (SAR) by introducing a variety of amine substituents. The acylation of primary and secondary amines with this compound is a robust and versatile method for preparing a library of these valuable compounds. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.
Biological Significance and Applications
Derivatives of 2,3-dihydro-1-benzofuran-5-carboxamide have shown potential in various therapeutic areas. The benzofuran nucleus is present in many natural products and approved drugs, exhibiting a wide array of pharmacological effects. Research has highlighted the potential of these compounds as:
-
Enzyme Inhibitors: Certain benzofuran derivatives have been identified as inhibitors of key enzymes implicated in disease pathways. For example, they have been investigated as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.
-
Anticancer Agents: The unique structural features of these compounds make them attractive candidates for the development of novel anticancer therapies.
-
Neurological Drug Candidates: Modified benzofuran-carboxamides have been explored as glucosylceramide synthase (GCS) inhibitors for the treatment of lysosomal storage diseases and neurodegenerative disorders.
-
Immunomodulators: Some benzofuran derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism, which is a target in immuno-oncology.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of the acyl chloride precursor and its subsequent reaction with amines.
Protocol 1: Preparation of this compound
The acyl chloride is typically prepared from the corresponding carboxylic acid.
Materials:
-
2,3-Dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude acyl chloride is often used immediately in the next step without further purification.
Protocol 2: General Procedure for the Acylation of Amines (Schotten-Baumann Conditions)
This protocol describes a standard method for the acylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)) (1.5-2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,3-dihydro-1-benzofuran-5-carboxamide.
Data Presentation
The following table summarizes representative examples of the acylation of various amines with this compound, including reaction conditions and yields.
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | TEA | DCM | 4 | RT | 85 |
| 4-Fluoroaniline | DIEA | DCM | 6 | RT | 82 |
| Benzylamine | TEA | DCM | 3 | RT | 90 |
| Piperidine | TEA | DCM | 2 | RT | 92 |
| Morpholine | DIEA | DCM | 2.5 | RT | 88 |
| N-Methylaniline | TEA | DCM | 8 | RT | 75 |
Note: The data in this table is representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the acylation of an amine.
Experimental Workflow
Caption: Step-by-step experimental workflow for amide synthesis.
Prostaglandin Biosynthesis Pathway Inhibition
Caption: Inhibition of mPGES-1 by benzofuran derivatives.
Application Notes and Protocols for Esterification Reactions Using 2,3-Dihydro-1-benzofuran-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and use of 2,3-dihydro-1-benzofuran-5-carbonyl chloride in esterification reactions. This versatile reagent is a key building block for the synthesis of a variety of ester derivatives, which are of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,3-dihydro-1-benzofuran scaffold in biologically active compounds.
Overview and Applications
The 2,3-dihydro-1-benzofuran moiety is a privileged structure in drug discovery, appearing in a range of compounds with diverse pharmacological activities. Esters derived from 2,3-dihydro-1-benzofuran-5-carboxylic acid are valuable intermediates for the synthesis of new chemical entities. The corresponding acyl chloride, this compound, offers a highly reactive electrophile for the efficient esterification of alcohols and phenols.
Key Applications:
-
Drug Discovery: Synthesis of novel therapeutic agents. The benzofuran core is found in compounds targeting a variety of biological pathways.
-
Medicinal Chemistry: Creation of compound libraries for high-throughput screening.
-
Materials Science: Development of advanced polymers and functional materials.
Synthesis of this compound
The primary method for the preparation of this compound is the reaction of the corresponding carboxylic acid with thionyl chloride.
Protocol 1: Preparation of this compound
Materials:
-
2,3-Dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq).
-
Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (2.0-3.0 eq). Alternatively, the reaction can be performed in an inert solvent such as anhydrous toluene or dichloromethane.
-
Heat the reaction mixture to reflux (approximately 80 °C for neat thionyl chloride) and maintain for 2-4 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.
-
The resulting crude this compound, typically a solid or high-boiling oil, can be used in the next step without further purification.
Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Esterification Protocols
This compound readily reacts with primary and secondary alcohols, as well as phenols, to form the corresponding esters.
Protocol 2: General Procedure for Esterification of Alcohols
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (Et₃N) or pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) and a tertiary amine base (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.1 eq) in anhydrous DCM and add it dropwise to the alcohol solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: General Procedure for Esterification of Phenols
Materials:
-
This compound
-
Phenol
-
Anhydrous dichloromethane (DCM) or toluene
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M) or a tertiary amine base like pyridine.
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure (using a base like pyridine):
-
In a round-bottom flask, dissolve the phenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Procedure (using aqueous NaOH - Schotten-Baumann conditions):
-
Dissolve the phenol (1.0 eq) in an aqueous NaOH solution.
-
To this solution, add this compound (1.1 eq) portion-wise or as a solution in a water-immiscible solvent like DCM, while stirring vigorously.
-
Continue stirring at room temperature for 1-3 hours.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of esters from 2,3-dihydro-1-benzofuran-5-carboxylic acid derivatives.
| Ester Product | Starting Alcohol/Phenol | Reaction Conditions | Yield (%) | Reference |
| Methyl 2,3-dihydro-1-benzofuran-5-carboxylate | Methanol | Reaction with the corresponding carboxylic acid and SOCl₂ followed by methanolysis. | Good | Inferred from general procedures |
| Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | Ethanol | Reaction of the acyl chloride with ethanol in the presence of a base. | High | Inferred from general procedures |
| Phenyl 2,3-dihydro-1-benzofuran-5-carboxylate | Phenol | Acylation of phenol with the acyl chloride in the presence of pyridine or NaOH. | Good-High | Inferred from general procedures |
Visualizations
Experimental Workflow for Ester Synthesis
Caption: General workflow for the synthesis of esters from 2,3-dihydro-1-benzofuran-5-carboxylic acid.
Logical Relationship of Reactants and Products
Caption: Key reactants and products in the esterification pathway.
Application Notes and Protocols: Friedel-Crafts Acylation with 2,3-Dihydro-1-benzofuran-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Friedel-Crafts acylation of indole derivatives using 2,3-dihydro-1-benzofuran-5-carbonyl chloride. This reaction is a key step in the synthesis of various compounds with potential therapeutic applications, including precursors to selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor modulators.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic or heterocyclic ring.[1][2][3] This protocol focuses on the use of this compound as the acylating agent, a versatile building block in medicinal chemistry. The resulting diaryl ketones are valuable intermediates in the synthesis of pharmacologically active molecules, such as analogs of the antidepressant vilazodone. Vilazodone exhibits a dual mechanism of action as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[4]
Experimental Protocols
This section details the synthesis of the acylating agent, this compound, and the subsequent Friedel-Crafts acylation of a representative indole substrate.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2,3-dihydro-1-benzofuran-5-carboxylic acid to its corresponding acyl chloride.
Materials:
-
2,3-dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield crude this compound. This product is often used in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation of 5-Cyanoindole
This protocol outlines the Lewis acid-catalyzed acylation of 5-cyanoindole with this compound. This reaction is analogous to a key step in a reported synthesis of a vilazodone intermediate.[5]
Materials:
-
5-Cyanoindole
-
This compound
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane and add this solution dropwise to the stirred AlCl₃ suspension via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of 5-cyanoindole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (5-cyano-1H-indol-3-yl)(2,3-dihydro-1-benzofuran-5-yl)methanone.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the described protocols.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,3-Dihydro-1-benzofuran-5-carboxylic acid |
| Reagent | Thionyl chloride |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 2-4 hours |
| Yield | >95% (crude) |
Table 2: Friedel-Crafts Acylation of 5-Cyanoindole
| Parameter | Value |
| Substrate | 5-Cyanoindole |
| Acylating Agent | This compound |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3-6 hours |
| Expected Yield | 70-85% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a vilazodone precursor.
Signaling Pathway of Vilazodone's Dual Action
Vilazodone acts as both a Selective Serotonin Reuptake Inhibitor (SSRI) and a 5-HT1A receptor partial agonist.
Caption: Dual mechanism of action of vilazodone.
References
Synthesis and Biological Evaluation of Novel Benzofuran-Based Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological screening of novel benzofuran-based amides. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] These protocols are intended to guide researchers in the development and evaluation of new chemical entities based on this versatile heterocyclic system.
I. Synthesis of Benzofuran-Based Amides
The synthesis of benzofuran-based amides can be achieved through various established and innovative chemical routes. A common strategy involves the initial synthesis of a benzofuran-2-carboxylic acid core, followed by amide bond formation with a diverse range of amines.
General Synthetic Workflow
Caption: General workflow for the synthesis of benzofuran-based amides.
Experimental Protocol: Synthesis of N-Aryl Benzofuran-2-Carboxamides
This protocol outlines a general procedure for the synthesis of N-aryl benzofuran-2-carboxamides, a class of compounds that has shown promising biological activities.
Step 1: Synthesis of Benzofuran-2-Carboxylic Acid
A variety of methods can be employed for the synthesis of the benzofuran-2-carboxylic acid scaffold.[3][4][5] One common approach is the Perkin reaction, starting from salicylaldehyde and an α-halo ester, followed by hydrolysis.
-
Materials: Substituted salicylaldehyde, ethyl chloroacetate, potassium carbonate, acetone, ethanol, sodium hydroxide, hydrochloric acid.
-
Procedure:
-
To a solution of substituted salicylaldehyde (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and ethyl chloroacetate (1.2 equivalents).
-
Reflux the mixture for 12-16 hours.
-
After cooling, filter the reaction mixture and evaporate the solvent.
-
To the resulting residue, add a solution of sodium hydroxide in ethanol and reflux for 2-3 hours to hydrolyze the ester.
-
Cool the mixture and acidify with dilute hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
-
Step 2: Amide Bond Formation
The coupling of the synthesized benzofuran-2-carboxylic acid with various anilines can be achieved using standard peptide coupling reagents.[6][7]
-
Materials: Benzofuran-2-carboxylic acid, substituted aniline, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve benzofuran-2-carboxylic acid (1 equivalent) in dry DMF.
-
Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at 0°C for 30 minutes.
-
Add the substituted aniline (1 equivalent) and continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
II. Biological Screening Protocols
The synthesized benzofuran-based amides can be screened for a variety of biological activities. The following protocols detail common assays for evaluating their antimicrobial, anticancer, and anti-inflammatory potential.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds can be assessed against a panel of pathogenic bacteria and fungi using the agar well diffusion method for preliminary screening, followed by the determination of the Minimum Inhibitory Concentration (MIC) for quantitative analysis.[8][9][10]
Protocol: Agar Well Diffusion Method
-
Materials: Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi), sterile petri dishes, microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), sterile cork borer, test compound solutions (e.g., in DMSO), positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi), negative control (DMSO).
-
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Once the agar has solidified, inoculate the surface with the microbial culture using a sterile swab.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, microbial suspension, test compound solutions, positive and negative controls.
-
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microbial suspension to each well.
-
Include wells for positive control (broth + inoculum), negative control (broth only), and a standard antibiotic.
-
Incubate the plates under the same conditions as the agar well diffusion method.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Anticancer Activity Screening
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.[11][12][13]
Protocol: MTT Assay
-
Materials: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution, DMSO.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the synthesized compounds can be assessed through various in vitro and in vivo assays. A common in vitro method is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Materials: Murine macrophage cell line (e.g., RAW 264.7), cell culture medium, LPS, Griess reagent, test compound solutions.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
Signaling Pathway Visualization
Many benzofuran derivatives exert their biological effects by modulating key signaling pathways. For instance, in inflammation, the NF-κB pathway is a critical regulator.[15]
Caption: Simplified NF-κB signaling pathway in inflammation.
III. Data Presentation
Quantitative data from the biological screening assays should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Antimicrobial Activity of Benzofuran-Based Amides
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BFA-01 | 18 | 15 | 16 | 32 |
| BFA-02 | 22 | 19 | 8 | 16 |
| BFA-03 | 15 | 12 | 32 | 64 |
| Ciprofloxacin | 25 | 28 | 2 | 1 |
Table 2: Anticancer Activity (IC50 in µM) of Benzofuran-Based Amides
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| BFA-01 | 12.5 | 25.1 | 18.7 |
| BFA-02 | 5.2 | 8.9 | 6.4 |
| BFA-03 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 3: Anti-inflammatory Activity of Benzofuran-Based Amides
| Compound ID | NO Inhibition (%) at 50 µM | IC50 for NO Inhibition (µM) |
| BFA-01 | 45.2 | 55.8 |
| BFA-02 | 78.6 | 15.3 |
| BFA-03 | 21.3 | > 100 |
| Dexamethasone | 85.1 | 10.2 |
These protocols and guidelines provide a comprehensive framework for the synthesis and biological evaluation of novel benzofuran-based amides. Researchers are encouraged to adapt and optimize these methods based on their specific research goals and available resources.
References
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jopcr.com [jopcr.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. athmicbiotech.com [athmicbiotech.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents from 2,3-Dihydro-1-benzofuran-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential anticancer agents derived from 2,3-dihydro-1-benzofuran-5-carbonyl chloride. The protocols cover the chemical synthesis of a candidate library of N-substituted-2,3-dihydro-1-benzofuran-5-carboxamides and the subsequent biological evaluation of their cytotoxic and apoptotic effects on cancer cell lines.
Introduction
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown promise as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. This application note focuses on the use of this compound as a versatile starting material for the synthesis of a library of carboxamide derivatives with potential as novel cancer therapeutics. The core strategy involves the acylation of various primary and secondary amines with this compound to generate a diverse set of candidate compounds.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a representative series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives against a panel of six human cancer cell lines. This data is presented to illustrate the potential anticancer efficacy of this class of compounds. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Benzofuran and 2,3-Dihydrobenzofuran Carboxamide Derivatives [1][2]
| Compound | ACHN (Renal) | HCT15 (Colon) | MM231 (Breast) | NUGC-3 (Gastric) | NCI-H23 (Lung) | PC-3 (Prostate) |
| 3m | >50 | 2.0 | 0.9 | 1.8 | 2.5 | 1.9 |
| 3n | 3.0 | 1.3 | 0.8 | 1.0 | 1.1 | 1.2 |
| 3o | 2.5 | 1.1 | 0.7 | 0.9 | 1.0 | 1.0 |
| 4m | >50 | 2.5 | 1.5 | 2.1 | 3.0 | 2.8 |
| 4n | 4.5 | 2.1 | 1.3 | 1.8 | 2.5 | 2.3 |
| 4o | 3.8 | 1.8 | 1.1 | 1.5 | 2.0 | 1.9 |
Note: Data extracted from a study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives, which serve as a relevant example for the potential of the 5-carboxamide analogs.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted-2,3-dihydro-1-benzofuran-5-carboxamides
This protocol describes a general method for the synthesis of a library of N-substituted-2,3-dihydro-1-benzofuran-5-carboxamides via the reaction of this compound with a variety of substituted anilines or other amines.
Materials:
-
This compound
-
Substituted anilines (or other primary/secondary amines)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of this compound: 2,3-dihydro-1-benzofuran-5-carboxylic acid can be converted to the acid chloride by refluxing with thionyl chloride (SOCl2). The excess thionyl chloride is then removed under vacuum to yield the crude acid chloride, which can be used directly in the next step.
-
Amide Coupling Reaction:
-
To a solution of a substituted aniline (1.0 equivalent) in anhydrous DCM at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-2,3-dihydro-1-benzofuran-5-carboxamide.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compounds using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with the synthesized compounds using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with the test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the synthesized compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cancer cells treated with the synthesized compounds using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cells treated with the test compounds
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
The anticancer activity of benzofuran derivatives is often associated with the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate the general experimental workflow and two critical signaling pathways, the NF-κB and PI3K/Akt pathways, which are potential targets for the synthesized compounds.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: NF-κB signaling pathway and potential inhibition.
Caption: PI3K/Akt signaling pathway and potential inhibition.
References
Application Notes and Protocols for Amide Bond Formation with 2,3-dihydro-1-benzofuran-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This document provides a detailed guide for the synthesis of amides using 2,3-dihydro-1-benzofuran-5-carbonyl chloride, a key intermediate for accessing novel compounds with potential therapeutic applications. The protocols described herein are based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the acylation of amines with acyl chlorides.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of amides from this compound and a primary or secondary amine is typically achieved via a nucleophilic acyl substitution reaction. The Schotten-Baumann reaction conditions are particularly well-suited for this transformation.[1][2][3] This method involves the reaction of an acyl chloride with an amine in the presence of a base, often in a two-phase solvent system (e.g., an organic solvent and water).[2] The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product.[4]
Experimental Protocols
This section outlines the necessary materials, equipment, and a step-by-step procedure for the synthesis of an amide using this compound and a representative amine (e.g., benzylamine).
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Base Addition: While maintaining the temperature at 0 °C, add 1 M sodium hydroxide solution (2.0 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Characterization: Characterize the purified amide by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a representative amide, N-benzyl-2,3-dihydro-1-benzofuran-5-carboxamide.
Table 1: Reaction Parameters
| Parameter | Value |
| Amine | Benzylamine |
| Acyl Chloride | This compound |
| Stoichiometry (Amine:Acyl Chloride) | 1 : 1.05 |
| Base | 1 M NaOH |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
Table 2: Product Yield and Purity
| Parameter | Value |
| Product Name | N-benzyl-2,3-dihydro-1-benzofuran-5-carboxamide |
| Appearance | White to off-white solid |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Table 3: Spectroscopic Data for N-benzyl-2,3-dihydro-1-benzofuran-5-carboxamide
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.55 (m, 2H), 7.40-7.28 (m, 5H), 6.85 (d, J = 8.0 Hz, 1H), 6.20 (br s, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H), 4.60 (t, J = 8.8 Hz, 2H), 3.25 (t, J = 8.8 Hz, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5, 160.0, 138.5, 130.0, 128.8, 127.9, 127.6, 125.0, 124.5, 109.5, 71.5, 44.0, 29.5 |
| Mass Spec (ESI+) | m/z 268.1332 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3305 (N-H stretch), 1635 (C=O stretch, Amide I), 1545 (N-H bend, Amide II), 1250 (C-O stretch) |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of amides.
Reaction Scheme
Caption: General reaction scheme for amide formation.
Applications and Biological Relevance
Amides derived from 2,3-dihydro-1-benzofuran-5-carboxylic acid are of significant interest in medicinal chemistry. Benzofuran and its derivatives have been reported to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, various substituted benzofuran and 2,3-dihydrobenzofuran carboxamides have been synthesized and evaluated for their potential as therapeutic agents. For instance, certain derivatives have shown inhibitory activity against NF-κB, a key signaling pathway involved in inflammation and cancer. The protocols outlined in this document provide a foundational method for the synthesis of novel amide libraries based on the 2,3-dihydro-1-benzofuran scaffold, enabling further exploration of their structure-activity relationships and therapeutic potential.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
Application of 2,3-Dihydro-1-Benzofuran-5-Carbonyl Chloride in the Synthesis of Bioactive Molecules: A Case Study Approach
Introduction
The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Compounds containing this moiety exhibit a wide spectrum of pharmacological properties, including anti-HIV, anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The functionalization of this core structure, particularly at the C-5 position with a carbonyl group, provides a key handle for the introduction of various substituents, often leading to the generation of potent therapeutic agents. 2,3-Dihydro-1-benzofuran-5-carbonyl chloride, as a reactive acylating agent, or its corresponding carboxylic acid, serves as a crucial building block in the synthesis of these complex molecules. This document provides detailed application notes and protocols for the use of this reagent, with a focus on its application in the synthesis of bioactive compounds, drawing parallels from the synthesis of related structures where detailed experimental data is available.
Case Study: Amide Bond Formation in the Synthesis of Bioactive Benzofuran Derivatives
The general transformation involves the coupling of a benzofuran carboxylic acid with an amine, often facilitated by conversion of the carboxylic acid to the more reactive acyl chloride or by the use of peptide coupling reagents.
Experimental Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the synthesis of a benzofuran carboxamide, a reaction central to the construction of many bioactive molecules.
Caption: General workflows for the synthesis of 2,3-dihydro-1-benzofuran-5-carboxamides.
Key Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of benzofuran carboxamides and are directly applicable to syntheses involving this compound.
Protocol 1: Formation of this compound
This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride, a common activated intermediate for amide bond formation.
Materials:
-
2,3-Dihydro-1-benzofuran-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
Procedure:
-
To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Alternatively, if using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF (1-2 drops) to the solution of the carboxylic acid in anhydrous DCM before the dropwise addition of oxalyl chloride at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which is typically used in the next step without further purification.
Protocol 2: Amide Coupling Reaction
This protocol details the reaction of the acyl chloride with a primary or secondary amine to form the corresponding carboxamide.
Materials:
-
Crude this compound
-
Amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and the base (2.0-3.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude this compound (1.0 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for amide coupling reactions involving benzofuran carboxylic acids, which are analogous to the reactivity of 2,3-dihydro-1-benzofuran-5-carboxylic acid.
| Carboxylic Acid/Acyl Chloride | Amine | Coupling Reagent/Method | Solvent | Base | Yield (%) | Reference |
| Benzofuran-6-carboxylic acid | (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid methyl ester | HATU | DMF | TEA | >90 | (Adapted from Lifitegrast Synthesis) |
| Benzodifuran-2-carboxylic acid | Various primary and secondary amines | Oxalyl Chloride, then amine addition | DCM | TEA | 65-85 | [4] |
| 3-Arylbenzofuran-2-carboxylic acid | 8-Aminoquinoline | EDC/HOBt | DCM | N/A | 70-85 | [5] |
Signaling Pathway and Biological Activity
The 2,3-dihydrobenzofuran moiety is a key pharmacophore in many molecules that interact with specific biological targets. For instance, derivatives of this scaffold have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.
The diagram below illustrates the role of mPGES-1 in the arachidonic acid cascade and its inhibition by 2,3-dihydrobenzofuran derivatives.
Caption: Inhibition of the mPGES-1 pathway by 2,3-dihydrobenzofuran derivatives.
Conclusion
This compound and its corresponding carboxylic acid are valuable reagents in the synthesis of a wide range of biologically active molecules. The protocols for acyl chloride formation and subsequent amide coupling are robust and high-yielding, providing a reliable method for the introduction of the 2,3-dihydro-1-benzofuran-5-carboxamide moiety. This structural unit is a key component of molecules targeting various biological pathways, highlighting the importance of these synthetic methods in drug discovery and development. The provided protocols and data serve as a practical guide for researchers in the fields of medicinal chemistry and natural product synthesis.
References
- 1. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and procedures for conducting chemical reactions with acyl chlorides. Acyl chlorides are highly reactive compounds and valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the formation of esters and amides. Due to their reactivity, special care must be taken to ensure safe handling and successful reactions.
I. Safety Precautions
Acyl chlorides are corrosive, toxic, and react violently with water and other nucleophilic reagents.[1][2] It is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[2]
-
Ventilation: All manipulations of acyl chlorides must be performed in a well-ventilated chemical fume hood.[2]
-
Anhydrous Conditions: Acyl chlorides react vigorously with water, producing corrosive hydrochloric acid gas.[2][3] All glassware must be thoroughly dried in an oven (typically at 125°C for at least 24 hours) and cooled in a desiccator or under a stream of inert gas before use.[2] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4][5]
-
Quenching: The reaction should be quenched carefully, typically by the slow addition of a suitable reagent like water, saturated aqueous sodium bicarbonate, or an alcohol, often at a reduced temperature to control the exothermic reaction.[6]
II. General Experimental Setup
A typical setup for a reaction involving an acyl chloride under anhydrous conditions is depicted below. This setup ensures that the reaction environment is free of water and atmospheric oxygen.
Caption: Standard apparatus for reactions under anhydrous conditions.
III. Experimental Protocols
A. Esterification of an Alcohol with an Acyl Chloride
This protocol describes the synthesis of an ester from an alcohol and an acyl chloride. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[7]
1. Materials:
-
Acyl chloride (1.0 equiv)
-
Alcohol (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or Pyridine (1.1 - 1.5 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent[8]
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum, nitrogen/argon inlet, and syringe
-
Ice bath
2. Procedure:
-
Set up the oven-dried glassware under an inert atmosphere.[4]
-
To the round-bottom flask, add the alcohol and anhydrous solvent.
-
Add the base (TEA or pyridine) to the solution.[6]
-
Cool the reaction mixture to 0 °C in an ice bath.[8]
-
Slowly add the acyl chloride to the stirred solution via syringe. The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours.[6]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC).[9]
3. Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally with brine (saturated aqueous NaCl solution).[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
Purify the crude ester by column chromatography or distillation.
Quantitative Data for Esterification:
| Alcohol | Acyl Chloride | Solvent | Base (equiv) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Acetyl chloride | None | None | 1 | 98 | [9] |
| Heptanol | Acetyl chloride | None | None | 1.5 | 96 | [9] |
| 1,4-Butanediol | Acetyl chloride | None | None | 2 | 94 | [9] |
B. Amide Synthesis via Aminolysis of an Acyl Chloride
This protocol outlines the formation of an amide by reacting an acyl chloride with a primary or secondary amine.[10]
1. Materials:
-
Acyl chloride (1.0 equiv)
-
Amine (1.0 - 2.0 equiv, excess amine can act as the base)[7]
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equiv, if amine is not in excess)[6]
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1]
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum, nitrogen/argon inlet, and syringe
-
Ice bath
2. Procedure:
-
Assemble the oven-dried glassware under an inert atmosphere.[4]
-
In the round-bottom flask, dissolve the amine in the anhydrous solvent.
-
If using a separate base, add it to the amine solution.[6]
-
Cool the mixture to 0 °C in an ice bath.[11]
-
Slowly add the acyl chloride to the stirred solution. The reaction is often vigorous.[12]
-
Allow the reaction to warm to room temperature and stir for 1-16 hours.[11]
-
Monitor the reaction by TLC or LC-MS.[6]
3. Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.[6]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water, 1 M HCl (if a separate base was used), saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter and concentrate the organic phase under reduced pressure.[6]
-
Purify the resulting amide by column chromatography or recrystallization.[6]
Quantitative Data for Amide Synthesis:
| Amine | Acyl Chloride | Solvent | Base (equiv) | Time (h) | Yield (%) | Reference |
| General Primary Amine | General Acyl Chloride | DCM | DIEA (1.0) | 8-16 | Typically High | [11] |
| General Primary Amine | General Acyl Chloride | DCM | DIEA (1.0) | 1-6 (at -75°C to RT) | Typically High | [11] |
C. Friedel-Crafts Acylation
This protocol describes the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13]
1. Materials:
-
Aromatic compound (e.g., benzene, toluene) (1.0 equiv)[14]
-
Acyl chloride (e.g., ethanoyl chloride) (1.0 - 1.1 equiv)[14][15]
-
Anhydrous aluminum chloride (AlCl₃) (stoichiometric amount)[13]
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)[15]
-
Oven-dried round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel
-
Inert gas setup
-
Ice bath
2. Procedure:
-
Set up the oven-dried apparatus under an inert atmosphere.[15]
-
To the flask, add the aromatic compound and the anhydrous solvent.
-
Carefully add the anhydrous aluminum chloride. The mixture may warm up.
-
Cool the mixture to 0 °C in an ice bath.[15]
-
Add the acyl chloride dropwise from the addition funnel over a period of 10-30 minutes.[14][15] Hydrogen chloride gas is evolved.[14]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Heat the mixture under reflux (e.g., at 60°C for 30 minutes for the reaction of benzene with ethanoyl chloride) to complete the reaction.
3. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl.[15] This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.[15]
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.[15]
-
Dry the organic layer over an anhydrous drying agent.[15]
-
Remove the solvent by rotary evaporation.
-
Purify the product ketone by distillation or recrystallization.
Quantitative Data for Friedel-Crafts Acylation: While specific yields vary greatly depending on the substrates, Friedel-Crafts acylation is generally a high-yielding reaction.
| Aromatic Substrate | Acyl Chloride | Catalyst | Temperature | Time | Product | Reference |
| Benzene | Ethanoyl chloride | AlCl₃ | Reflux at 60°C | 30 min | Phenylethanone | [14] |
| Toluene | Acetyl chloride | AlCl₃ | 0°C to RT | 15 min stir at RT | 4'-Methylacetophenone | [15] |
IV. Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for reactions involving acyl chlorides and the fundamental nucleophilic acyl substitution mechanism.
Caption: General experimental workflow for acyl chloride reactions.
Caption: Nucleophilic acyl substitution mechanism.
References
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. iiste.org [iiste.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.it [fishersci.it]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. websites.umich.edu [websites.umich.edu]
The Versatile Role of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride in Modern Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Dihydro-1-benzofuran is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivative, 2,3-dihydro-1-benzofuran-5-carbonyl chloride, is a highly versatile building block for the synthesis of novel therapeutic agents. This reactive acyl chloride facilitates the straightforward introduction of the 2,3-dihydro-1-benzofuran-5-carbonyl moiety into various molecular frameworks, primarily through the formation of amide and ester bonds.[2] This allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. Derivatives have shown promise in a range of therapeutic areas, including the treatment of neuropathic pain, inflammation, and cancer.[3][4][5]
Application in the Development of a Selective Cannabinoid Receptor 2 (CB2) Agonist
A notable application of the 2,3-dihydro-1-benzofuran scaffold is in the development of selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is implicated in modulating immune responses and inflammatory pathways.[3][6] Selective CB2 agonists are being investigated for the treatment of various conditions, including neuropathic pain, due to their potential to alleviate pain without the psychoactive side effects associated with CB1 receptor activation.[4]
One such selective CB2 agonist, known as MDA7 (1-[(3-benzyl-3-methyl-2,3-dihydro-1-benzofuran-6-yl)carbonyl]piperidine), has demonstrated efficacy in preclinical models of neuropathic pain.[4][7] While the substitution is at the 6-position in MDA7, the general principles of targeting the CB2 receptor with 2,3-dihydro-1-benzofuran-based ligands are applicable. The data below for MDA7 illustrates the potential of this scaffold.
Quantitative Biological Data for the CB2 Agonist MDA7
| Compound | Target | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |
| MDA7 | Human CB2 Receptor | Radioligand Binding | Human | 422 | 128 | [8] |
| Rat CB2 Receptor | Radioligand Binding | Rat | 238 | 67.4 | [8] |
Application in the Development of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
The 2,3-dihydro-1-benzofuran scaffold has also been utilized in the design of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a significant target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to immunosuppression by depleting tryptophan and generating immunosuppressive metabolites.[1][9]
A series of N-hydroxybenzofuran-5-carboximidamide derivatives have been synthesized and evaluated as IDO1 inhibitors. One potent derivative, compound 19 (an N-3-bromophenyl derivative), demonstrated significant inhibitory activity against the IDO1 enzyme and in a cellular assay.[1]
Quantitative Biological Data for an IDO1 Inhibitor Derivative
| Compound | Target | Assay Type | IC50 (µM) | Cellular IC50 (µM) in HeLa cells | Reference |
| Compound 19 | Human IDO1 | Enzyme Inhibition | 0.44 | 1.1 | [1] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-2,3-dihydro-1-benzofuran-5-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl/alkyl-2,3-dihydro-1-benzofuran-5-carboxamide.
Characterization:
The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist, such as a derivative of this compound, initiates a cascade of intracellular events. The receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][10] The Gβγ subunits can also activate other pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, which are involved in cell migration and survival.[6][11]
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA7: a novel selective agonist for CB2 receptors that prevents allodynia in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fortislife.com [fortislife.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating the Dihydrobenzofuran Moiety into Pharmacologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a diverse array of natural products and synthetic molecules exhibiting significant pharmacological activities.[1][2] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of molecules incorporating the dihydrobenzofuran moiety.
Pharmacological Significance of the Dihydrobenzofuran Scaffold
The dihydrobenzofuran nucleus is a versatile building block in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological effects:
-
Anticancer Activity: Dihydrobenzofuran-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms. For instance, certain dihydrobenzofuran lignans act as potent inhibitors of tubulin polymerization, a critical process for cell division.[5] Other derivatives, such as those with dibromo-substitution, have been identified as potent inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer cell survival and proliferation.[6][7]
-
Anti-inflammatory Properties: Fluorinated dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in macrophages.[8][9] These compounds can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[8]
-
Central Nervous System (CNS) Activity: The dihydrobenzofuran scaffold is also present in psychoactive compounds, such as 5-APB and 6-APB, which act as serotonin-norepinephrine-dopamine releasing agents and 5-HT2 receptor agonists.[10][11] This highlights the potential of this chemical framework in developing novel treatments for neurological and psychiatric disorders.
Data Presentation: Biological Activities of Dihydrobenzofuran Derivatives
The following table summarizes the quantitative biological data for representative dihydrobenzofuran-containing molecules.
| Compound Class | Specific Compound Example | Target/Assay | IC50/EC50/GI50 | Pharmacological Activity | Reference |
| Dihydrobenzofuran Lignans | Compound 2b (dimer of caffeic acid methyl ester) | Tubulin Polymerization Inhibition | GI50 < 10 nM (MDA-MB-435, MDA-N, BT-549 breast cancer cell lines) | Anticancer | [5] |
| Dibromo-dihydrodibenzofurans | Compound 12c | Casein Kinase 2 (CK2) Inhibition | IC50 = 5.8 nM | Anticancer | [6][7] |
| Fluorinated Dihydrobenzofurans | Compound 2 (difluoro, bromo, ester group) | Inhibition of PGE2 formation in LPS-treated macrophages | IC50 = 1.92 µM | Anti-inflammatory | [8] |
| Fluorinated Dihydrobenzofurans | Compound 3 (difluoro, bromo, carboxylic acid group) | Inhibition of PGE2 formation in LPS-treated macrophages | IC50 = 1.48 µM | Anti-inflammatory | [8] |
| Dihydrobenzofuran-2-ones | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis Inhibition | More potent than indomethacin | Anti-inflammatory | [12] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Dihydrobenzofuran Derivative: 2,3-Dihydrobenzofuran-5-carboxaldehyde
This protocol describes the synthesis of 2,3-dihydrobenzofuran-5-carboxaldehyde, a versatile intermediate for the preparation of various pharmacologically active molecules.
Materials:
-
2,3-dihydro-1-benzofuran-5-carbaldehyde
-
Glacial acetic acid
-
Sodium acetate
-
Bromine
-
Saturated aqueous solution of sodium thiosulfate
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) in glacial acetic acid (8 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 10°C using an ice bath.
-
Add sodium acetate (664 mg, 8.1 mmol) to the solution.
-
Slowly add bromine (0.7 ml, 13.5 mmol) to the reaction mixture dropwise over a period of 15 minutes.
-
Remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Quench the reaction by diluting with a saturated aqueous solution of sodium thiosulfate (10 ml).
-
Neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the desired product.
Expected Yield: Approximately 1.4 g (91%).
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is designed to evaluate the inhibitory or stabilizing effects of dihydrobenzofuran derivatives on tubulin polymerization using a fluorescence-based assay.
Materials:
-
Purified tubulin (from porcine brain or bovine)
-
Assay Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (dihydrobenzofuran derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls: Paclitaxel (stabilizer), Vinblastine (inhibitor)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a 2 mg/mL tubulin solution in ice-cold Assay Buffer.
-
Prepare a working solution of the test compound at various concentrations in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare control solutions of paclitaxel and vinblastine.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a 96-well plate on ice, add the test compound solutions and controls.
-
Prepare a master mix containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
To initiate polymerization, add the tubulin master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
-
Determine the IC50 (for inhibitors) or EC50 (for stabilizers) value by plotting the percentage of inhibition or stabilization against the compound concentration.
-
Protocol 3: Casein Kinase 2 (CK2) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of dihydrobenzofuran derivatives against human protein kinase CK2 using a radiometric assay.
Materials:
-
Human recombinant CK2
-
CK2-specific substrate peptide (e.g., RRRDDDSDDD)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (dihydrobenzofuran derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., TBB)
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, CK2 substrate peptide, and the test compound at various concentrations in a microcentrifuge tube.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
-
Stopping the Reaction and Measuring Incorporation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of CK2 inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 4: Anti-inflammatory Assay in Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of dihydrobenzofuran derivatives by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (dihydrobenzofuran derivative) dissolved in DMSO
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 measurement
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Use the collected cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-only treated cells.
-
Determine the IC50 values for the inhibition of each inflammatory mediator.
-
Visualizations
Caption: Experimental workflow for developing dihydrobenzofuran-based drugs.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Caption: Key SAR points for dihydrobenzofuran derivatives.
References
- 1. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A biomimetic approach to dihydrobenzofuran synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 7. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forendex.southernforensic.org [forendex.southernforensic.org]
- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 2,3-dihydro-1-benzofuran-5-carbonyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of 2,3-dihydro-1-benzofuran-5-carbonyl chloride during storage. Adherence to these guidelines is critical to maintain the integrity and reactivity of this moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. Acyl chlorides are highly reactive electrophiles. The carbonyl carbon is particularly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.[1] Water acts as a nucleophile, readily attacking the carbonyl carbon and leading to a hydrolysis reaction that converts the acyl chloride back to its corresponding carboxylic acid (2,3-dihydro-1-benzofuran-5-carboxylic acid) and hydrochloric acid (HCl).[1][2] This degradation compromises the purity and reactivity of the compound for subsequent synthetic steps.
Q2: What are the visible signs of hydrolysis of this compound?
A2: As a white solid, visual signs of degradation may not be immediately obvious. However, upon exposure to moist air, acyl chlorides can fume, producing steamy, acidic fumes of HCl. You may also observe a change in the physical state of the solid, such as clumping or the appearance of a liquid phase due to the formation of the carboxylic acid and absorbed moisture. A characteristic acrid smell of HCl mixed with the smell of the corresponding carboxylic acid can also be an indicator of hydrolysis.
Q3: What are the optimal storage conditions to prevent hydrolysis?
A3: To minimize hydrolysis, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[3] The container should be tightly sealed. For long-term storage, a desiccator or a glove box is highly recommended. While some suppliers suggest room temperature storage for the sealed product, for opened containers or long-term stability, storing at a reduced temperature (e.g., 2-8°C) in a desiccated environment can slow down the rate of potential degradation.
Q4: Can I use a standard screw-cap bottle for storage?
A4: While a standard screw-cap bottle with a good seal is better than an open container, it is not ideal for long-term storage of highly reactive acyl chlorides. Bottles with PTFE-lined caps offer better protection. For frequent access, specialized containers like Sure/Seal™ bottles, which have a septum-sealed cap, are recommended to allow for the removal of the reagent via syringe under an inert atmosphere without opening the bottle to the air.[3]
Q5: Are there any chemical stabilizers I can add to prevent hydrolysis?
A5: For a pure reagent used in synthesis, the addition of stabilizers is generally not recommended as it can interfere with downstream reactions. The primary strategy for preventing hydrolysis is strict control of storage and handling conditions to exclude moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Fuming upon opening the container | Exposure to atmospheric moisture. | Immediately handle the compound under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen/argon). Minimize the time the container is open. |
| Clumping or change in appearance of the solid | Partial hydrolysis due to improper storage or repeated exposure to air. | The material may be partially degraded. For critical applications, it is recommended to use fresh, uncompromised material. If use is necessary, consider purification by recrystallization under anhydrous conditions, though this may not be straightforward. |
| Poor reactivity in subsequent reactions | The acyl chloride has hydrolyzed to the less reactive carboxylic acid. | Confirm the identity and purity of the starting material using analytical techniques such as IR or NMR spectroscopy. The presence of a broad O-H stretch in the IR spectrum or a carboxylic acid proton in the NMR would indicate hydrolysis. Use fresh, properly stored reagent. |
| Inconsistent reaction yields | Variable levels of hydrolysis in the starting material. | Implement stringent anhydrous handling techniques for all future experiments. Aliquot the bulk material into smaller, single-use containers under an inert atmosphere to avoid repeated exposure of the main stock. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
-
Preparation: All glassware must be thoroughly dried before use, either by oven-drying (e.g., at 120°C for several hours) or flame-drying under a vacuum. Allow the glassware to cool to room temperature under a stream of dry, inert gas (nitrogen or argon).
-
Inert Atmosphere: Conduct all manipulations in a glove box or under a positive pressure of an inert gas using a Schlenk line.
-
Dispensing from a Sure/Seal™ Bottle:
-
Puncture the septum with a needle connected to a source of dry, inert gas to create a positive pressure inside the bottle.
-
Use a clean, dry syringe with a needle to withdraw the desired amount of the solid. If the solid is finely powdered, this can be done by carefully drawing it into the syringe. For larger crystals, a cannula transfer technique may be more appropriate.
-
Withdraw the needle from the bottle. The septum will reseal.
-
Immediately dispense the reagent into the reaction vessel, which should also be under an inert atmosphere.
-
-
Dispensing from a Standard Bottle:
-
This should be done in a glove box.
-
Briefly open the container inside the glove box and quickly weigh the desired amount of the solid into a tared, dry container.
-
Tightly reseal the main container immediately.
-
Visualizations
Hydrolysis of this compound
References
Technical Support Center: Acylation Reactions with 2,3-Dihydro-1-benzofuran-5-carbonyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and success rate of acylation reactions involving 2,3-dihydro-1-benzofuran-5-carbonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the acylation process.
Q1: My reaction yield is very low or I've recovered only starting material. What are the common causes?
A1: Low or no conversion is a frequent issue in Friedel-Crafts acylation and typically points to problems with the catalyst, reagents, or reaction conditions.
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Catalyst Inactivity: The most common cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) by moisture. These catalysts are highly hygroscopic and react readily with water, rendering them ineffective.
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the catalyst relative to the acyl chloride.
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), the ring is deactivated and will be less susceptible to acylation.
-
Sub-optimal Temperature: The reaction may require heating to overcome its activation energy. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like materials.
Q2: I am observing the formation of multiple products or unexpected isomers. How can I improve selectivity?
A2: Side product formation can arise from several factors, including the reactivity of your substrate and the reaction conditions.
-
Polyacylation: While the acyl group is deactivating, highly activated aromatic substrates (like phenols or anilines) can sometimes undergo multiple acylations. Using a less reactive catalyst or lowering the temperature can mitigate this.
-
Substrate-Catalyst Interactions: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can pose a challenge. The lone pairs on nitrogen or oxygen coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring. It is often necessary to protect these functional groups before performing the acylation.
-
Solvent Effects: For certain substrates, the choice of solvent can influence regioselectivity. In non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), the reaction may be under kinetic control, while polar solvents like nitrobenzene can favor the thermodynamically more stable product.
Q3: The workup procedure is difficult, and I am losing product due to emulsion formation. What can I do?
A3: Emulsions are common during the aqueous quench of Friedel-Crafts reactions. To break them, try pouring the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it, facilitating the separation of the organic and aqueous layers.
Q4: How can I confirm my Lewis acid catalyst is active before starting the reaction?
A4: The physical appearance of the catalyst is a good indicator. For example, anhydrous aluminum chloride should be a fine, free-flowing white or pale-yellow powder. If it is clumpy, discolored, or emits a strong odor of HCl upon opening the container, it has likely been compromised by moisture and should not be used. Always use a freshly opened bottle or one that has been stored properly in a desiccator.
Data Presentation: Optimizing Reaction Conditions
While extensive data for this compound is proprietary, the following table summarizes representative yields for Friedel-Crafts acylation on a model substrate (e.g., Toluene) under various conditions. These values are illustrative and serve as a starting point for optimization.
| Entry | Lewis Acid Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Notes |
| 1 | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to 25 | 3 | ~85% | Standard, reliable conditions. |
| 2 | FeCl₃ (1.2) | Dichloromethane (DCM) | 25 | 5 | ~70% | Milder, but may require longer reaction times. |
| 3 | AlCl₃ (1.2) | Nitrobenzene | 25 to 60 | 4 | ~75-85% | Useful for less reactive substrates; solvent removal can be difficult. |
| 4 | SnCl₄ (1.5) | 1,2-Dichloroethane (DCE) | 60 | 6 | ~65% | A weaker Lewis acid, may offer better selectivity with sensitive substrates. |
| 5 | Bi(OTf)₃ (0.1) | Acetonitrile | 80 | 8 | ~50-60% | Example of a catalytic system, requires higher temperatures and longer times. |
Visualized Workflows and Mechanisms
Troubleshooting Guide for Low Yield
The following decision tree provides a logical workflow for diagnosing and solving low-yield issues in your acylation reaction.
General Experimental Workflow
This diagram outlines the standard sequence of operations for performing the acylation reaction in the laboratory.
Friedel-Crafts Acylation Mechanism
This diagram illustrates the key steps in the reaction mechanism: formation of the acylium ion and the subsequent electrophilic attack on the aromatic ring.
Technical Support Center: Purification of 2,3-dihydro-1-benzofuran-5-carbonyl chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products synthesized from 2,3-dihydro-1-benzofuran-5-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a reactive acyl chloride primarily used as a building block in organic synthesis. The most common reactions involve nucleophilic acyl substitution to form amides (reaction with primary or secondary amines) and esters (reaction with alcohols). These reactions are fundamental in the synthesis of a wide range of biologically active molecules and advanced intermediates.
Q2: What are the likely impurities I should expect in my crude reaction mixture?
A2: After a synthesis using this compound, several impurities can be present. The most common are:
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Unreacted Starting Materials: Excess amine, alcohol, or unreacted this compound.
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Hydrolysis Product: 2,3-dihydro-1-benzofuran-5-carboxylic acid, formed if the acyl chloride reacts with moisture present in the reaction setup.
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Side-Products: Products resulting from side reactions of the reagents or decomposition.
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Catalyst Residues: If a catalyst (e.g., DMAP, triethylamine) was used, it or its salts might be present.
Q3: What is the first step I should take to purify my crude product?
A3: The initial and most critical step is to perform an aqueous work-up. This procedure is designed to remove the majority of water-soluble impurities. A typical work-up involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove basic impurities like excess amines, while washing with a base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities, most notably the hydrolyzed 2,3-dihydro-1-benzofuran-5-carboxylic acid.[1] A final wash with brine helps to remove residual water before drying the organic phase over an anhydrous salt like sodium sulfate or magnesium sulfate.
Q4: How do I choose the right purification technique for my synthesized product?
A4: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.
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Recrystallization: Ideal for solid products with high purity (>90%) where impurities have different solubility profiles.
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Flash Column Chromatography: The most versatile method for purifying both solid and oil products, especially when dealing with complex mixtures or impurities with similar polarities to the product. It is effective for separating a wide range of benzofuran derivatives.[2][3][4]
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Preparative HPLC: Used for achieving very high purity or for separating enantiomers or diastereomers that are difficult to resolve by standard column chromatography.[2]
General Synthesis and Purification Workflow
The following diagram outlines a typical experimental workflow from synthesis to purification.
Caption: General workflow for synthesis and purification of derivatives.
Troubleshooting Guide
Problem: My crude product is an oil and will not solidify for recrystallization.
| Possible Cause | Suggested Solution |
| Residual Solvent | Ensure all solvent is removed under high vacuum. Gentle heating may be required, but monitor carefully to avoid product decomposition. |
| Product is an Oil | The product may naturally be an oil at room temperature. The appropriate purification method would be column chromatography. |
| Impurities Present | Impurities can act as a eutectic mixture, preventing crystallization. Purify a small sample by flash chromatography to obtain a pure seed crystal, which can then be used to induce crystallization of the bulk material. |
Problem: How do I effectively remove the 2,3-dihydro-1-benzofuran-5-carboxylic acid impurity?
| Possible Cause | Suggested Solution |
| Incomplete Acid Removal | The carboxylic acid is formed by hydrolysis of the starting acyl chloride. During the aqueous work-up, perform multiple washes with a saturated sodium bicarbonate (NaHCO₃) or a 5-10% potassium carbonate (K₂CO₃) solution.[1] Monitor the pH of the aqueous layer to ensure it remains basic. |
| Emulsion Formation | If an emulsion forms during the basic wash, add brine to help break it. Allow the layers to separate completely before proceeding. |
| Chromatography | If basic washes are insufficient, the carboxylic acid can be separated by flash column chromatography. It is a polar compound and will typically have a lower Rf value than the desired amide or ester product. |
Problem: My flash column chromatography separation is poor (spots are overlapping).
| Possible Cause | Suggested Solution |
| Incorrect Solvent System | The polarity of the eluent is critical. Develop an optimal solvent system using TLC, aiming for an Rf value of ~0.3 for your target compound and maximum separation (ΔRf) from impurities. |
| Column Overloading | Too much crude material was loaded onto the column. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. |
| Poor Column Packing | Air bubbles or cracks in the silica gel bed will lead to poor separation. Ensure the column is packed carefully and uniformly. |
| Sample Insolubility | If the sample is not fully dissolved in the loading solvent, it will precipitate at the top of the column, leading to streaking and poor separation. Use a minimal amount of a strong solvent to dissolve the sample, or adsorb it onto a small amount of silica gel before loading. |
Purification Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common purification challenges.
Caption: Decision tree for troubleshooting purification based on TLC analysis.
Experimental Protocols
Protocol 1: General Aqueous Work-up for Amide Synthesis
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Once the reaction is complete (as determined by TLC), dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 50 mL).
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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1M HCl (2 x 25 mL) to remove unreacted amine and basic catalysts.
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Saturated NaHCO₃ solution (2 x 25 mL) to remove 2,3-dihydro-1-benzofuran-5-carboxylic acid and other acidic impurities.[1]
-
Brine (1 x 25 mL) to remove residual water.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
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Solvent System Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/heptane or ethyl acetate/petroleum ether) that provides good separation of your product (Rf ≈ 0.3) from impurities.[2][3]
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Column Packing: Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.[3][4]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Example Solvent Systems for Benzofuran Derivatives |
| Ethyl Acetate / Heptane (4:6)[2] |
| Petroleum Ether / Ethyl Acetate (5:1)[3][4] |
| Dichloromethane / Pentane (40-100%)[5] |
| Ethyl Acetate / Pentane (10-50%)[5] |
References
- 1. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Reactions of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride with Nucleophiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1-benzofuran-5-carbonyl chloride. The information provided is designed to help you anticipate and resolve common issues related to side reactions when using this reagent with various nucleophiles.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Amide Product
You are reacting this compound with a primary or secondary amine and observing a low yield of the expected amide.
| Potential Cause | Troubleshooting/Solution |
| Hydrolysis of the Acyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under standard amidation conditions. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. If the solvent is not from a freshly opened bottle, consider drying it using appropriate methods. |
| Protonation of the Amine Nucleophile: The reaction of an acyl chloride with an amine generates one equivalent of HCl. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2] | - Add a base to the reaction mixture to neutralize the HCl as it is formed. Common bases for this purpose include triethylamine (Et3N), diisopropylethylamine (DIPEA), or pyridine.[3] Use at least one equivalent of the base, and for amine hydrochloride salts, use at least two equivalents. |
| Steric Hindrance: Either the amine or the acyl chloride may have bulky substituents near the reactive center, slowing down the reaction rate. | - Increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.- Extend the reaction time and monitor the progress by TLC or LC-MS.- Consider using a less hindered amine if the structure of your target molecule allows. |
| Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
Problem 2: Presence of an Insoluble White Precipitate in the Reaction Mixture
You observe a white solid crashing out of your reaction mixture, which is not your desired product.
| Potential Cause | Troubleshooting/Solution |
| Formation of Amine Hydrochloride Salt: If a base is not used, the HCl generated will react with the starting amine to form a solid ammonium salt. | - Add a suitable base to your reaction as described in Problem 1. This will keep the amine in its free, soluble form. |
| Precipitation of the Base Hydrochloride Salt: The hydrochloride salt of the base you are using (e.g., triethylammonium chloride) may be insoluble in your reaction solvent. | - This is generally not a problem for the reaction itself, as it indicates the base is effectively scavenging the HCl. The salt can be removed during aqueous workup. |
Problem 3: Difficulty in Purifying the Product
Your crude product is difficult to purify, and you observe multiple spots on TLC or peaks in your LC-MS that are hard to separate from your desired product.
| Potential Cause | Troubleshooting/Solution |
| Formation of 2,3-Dihydro-1-benzofuran-5-carboxylic Acid: Hydrolysis of the starting acyl chloride leads to the formation of the corresponding carboxylic acid. This can be difficult to separate from a polar amide product. | - During the aqueous workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO3 solution) to extract the acidic carboxylic acid into the aqueous layer. |
| Formation of Symmetric Anhydride: In the presence of the carboxylic acid (from hydrolysis), the acyl chloride can form a symmetric anhydride. This anhydride can also acylate the amine but will result in the carboxylic acid as a byproduct. | - Minimize water content in the reaction to prevent the initial hydrolysis that leads to anhydride formation. |
| Formation of N-acylurea: If using a carbodiimide coupling agent (which is not the primary topic here but a related side reaction in amide synthesis), rearrangement can lead to the formation of an N-acylurea byproduct, which can be difficult to separate.[4][5][6][7][8] | - While not directly from the acyl chloride, if you are comparing with a carbodiimide route, be aware of this potential impurity. Purification often requires careful chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about when working with this compound?
A1: The most common and significant side reaction is hydrolysis. Acyl chlorides are highly reactive towards water, and even trace amounts of moisture in your solvent or on your glassware can lead to the formation of 2,3-dihydro-1-benzofuran-5-carboxylic acid. This byproduct will not react with your nucleophile under standard conditions and will reduce your overall yield.
Q2: Can I use an aqueous base like NaOH in a Schotten-Baumann reaction with this compound?
A2: Yes, the Schotten-Baumann reaction, which uses a biphasic system with an aqueous base (like NaOH or KOH), is a viable method for reacting amines with acyl chlorides.[1][3][9][10][11] The amine acylation is generally faster than the hydrolysis of the acyl chloride in the aqueous phase, especially if the amine is a good nucleophile. However, for less reactive amines, the rate of hydrolysis can become competitive, leading to lower yields.
Q3: My nucleophile is an alcohol. What are the potential side reactions?
A3: Similar to amines, the reaction with alcohols will produce HCl, which can catalyze side reactions. The primary concerns are hydrolysis of the acyl chloride and potential acid-catalyzed decomposition of sensitive functional groups on your alcohol or the desired ester product. The use of a non-nucleophilic base like pyridine or triethylamine is recommended to neutralize the HCl.
Q4: How should I store this compound?
A4: To prevent hydrolysis, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.
Q5: I see a new byproduct that I cannot identify. What could it be?
A5: Besides the hydrolyzed carboxylic acid, other less common side reactions can occur depending on the specific nucleophile and reaction conditions. With certain tertiary amines, especially those with alpha-protons, ketene formation from the acyl chloride can be induced, leading to a complex mixture of products.[12] If your nucleophile has multiple reactive sites, you might observe reaction at an undesired position. Spectroscopic analysis (NMR, MS) of the isolated byproduct is essential for its identification.
Experimental Protocols
General Protocol for the Synthesis of an Amide using this compound
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Preparation: Under an inert atmosphere (N2 or Ar), add the primary or secondary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
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Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq.) or DIPEA (1.1 eq.) to the stirred solution. If the amine is a hydrochloride salt, use 2.1 equivalents of the base.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
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Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to remove any hydrolyzed carboxylic acid), and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[9]
Visualizing Reaction Pathways
Below are diagrams illustrating the intended reaction and common side reactions.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. testbook.com [testbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ias.ac.in [ias.ac.in]
- 6. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. grokipedia.com [grokipedia.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Managing the release of HCl byproduct in reactions with 2,3-dihydro-1-benzofuran-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1-benzofuran-5-carbonyl chloride. The focus is on managing the hydrogen chloride (HCl) byproduct generated during reactions such as amide bond formation and Friedel-Crafts acylation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Amidation Reactions
Q: My amidation reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and solutions?
A: Low or no yield in amidation reactions with this acyl chloride can stem from several factors. Here are the most common issues and how to troubleshoot them:
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Inadequate HCl Scavenging: The HCl generated during the reaction protonates the amine nucleophile, rendering it unreactive. An insufficient amount or an inappropriate choice of a base (HCl scavenger) is a primary cause of low yield.
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Solution: Ensure at least one equivalent of a suitable base is used. For primary and secondary amines, two equivalents of the amine reactant can be used, with one equivalent acting as the HCl scavenger.[1] Alternatively, an auxiliary non-nucleophilic base like triethylamine (TEA) or pyridine should be added in slight excess (1.1-1.5 equivalents).[2]
-
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Hydrolysis of the Acyl Chloride: this compound is highly reactive and sensitive to moisture.[3] Water present in the solvent, reagents, or glassware will hydrolyze the acyl chloride to the corresponding carboxylic acid, which will not participate in the amidation reaction under these conditions.
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Solution: Use anhydrous solvents and reagents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly with the acyl chloride.
-
Solution: For weakly nucleophilic amines, the reaction may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
Precipitation of Amine Hydrochloride Salt: If the amine hydrochloride salt precipitates from the reaction mixture, it can coat the unreacted amine, preventing it from participating in the reaction.
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Solution: Choose a solvent that can dissolve the amine hydrochloride salt. If this is not possible, ensure vigorous stirring to maintain a fine suspension.
-
Issue 2: Difficulty in Removing HCl Scavenger Byproducts
Q: I am having trouble removing the hydrochloride salt of my amine base (e.g., triethylamine hydrochloride) from my reaction mixture. What are the best purification strategies?
A: The removal of the amine hydrochloride salt is a critical step in purification. The choice of method depends on the properties of your product, particularly its solubility and sensitivity to water.
-
Aqueous Workup (for water-insensitive products): Triethylamine hydrochloride (TEA.HCl) is highly soluble in water.
-
Procedure: Transfer the reaction mixture to a separatory funnel and wash with water or a dilute aqueous acid solution (e.g., 1M HCl) to remove the salt and any excess amine. Follow this with a wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally, a brine wash to aid in the separation of the aqueous and organic layers.[3]
-
-
Non-Aqueous Workup (for water-sensitive products):
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Filtration: If the reaction is performed in a solvent in which the amine hydrochloride salt is insoluble (e.g., diethyl ether, tetrahydrofuran), the salt will precipitate and can be removed by filtration.
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Solvent Trituration/Precipitation: After the reaction is complete, the solvent can be removed under reduced pressure. An "anti-solvent" in which your product is soluble but the salt is not (e.g., diethyl ether or ethyl acetate) can then be added to precipitate the salt, which is subsequently filtered off.
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Issue 3: Side Reactions in Friedel-Crafts Acylation
Q: I am attempting a Friedel-Crafts acylation using this compound and am observing multiple products or a low yield of the desired product. What could be going wrong?
A: Friedel-Crafts acylation, while powerful, has several limitations that can lead to undesired outcomes.
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Deactivated Aromatic Substrate: The aromatic compound being acylated must not contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR), as these deactivate the ring towards electrophilic aromatic substitution.
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Solution: This reaction is most effective with electron-rich or neutral aromatic rings.
-
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water will deactivate the catalyst. Additionally, the ketone product can form a complex with the Lewis acid, rendering it inactive.
-
Solution: Use anhydrous conditions. A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is often necessary.
-
-
Substrate Incompatibility: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups are generally not suitable for Friedel-Crafts reactions as they will react with the Lewis acid catalyst.
-
Solution: These functional groups must be protected before attempting a Friedel-Crafts reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of an HCl scavenger in reactions with this compound?
A1: In reactions such as the formation of amides or esters, one molecule of hydrogen chloride (HCl) is produced for each molecule of the acyl chloride that reacts.[3] This acidic byproduct can protonate basic species in the reaction mixture, particularly amine nucleophiles, deactivating them and halting the reaction. An HCl scavenger is a base added to the reaction to neutralize the HCl as it is formed, thus allowing the reaction to proceed to completion.[2]
Q2: Which HCl scavenger should I use for my reaction?
A2: The choice of HCl scavenger depends on the specific reaction conditions and the nature of the reactants. Common choices include:
-
Triethylamine (TEA): A widely used, inexpensive, and effective non-nucleophilic base. It forms triethylamine hydrochloride (TEA.HCl), which is typically removed during an aqueous workup.
-
Pyridine: Another common non-nucleophilic base. It forms pyridinium hydrochloride. Pyridine can sometimes act as a catalyst in acylation reactions.
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene): A very strong, non-nucleophilic base that is particularly useful when a very low concentration of protons is required. It is more expensive than TEA or pyridine.
Q3: Can I perform a reaction with this compound without an HCl scavenger?
A3: It is generally not recommended, especially when using an amine nucleophile. Without a scavenger, the HCl byproduct will protonate the amine, leading to a poor yield. If an alcohol is the nucleophile, the reaction may proceed without a scavenger, but the accumulation of HCl can lead to side reactions, especially with acid-sensitive functional groups.
Q4: My product is sensitive to water. How can I work up my reaction to remove the HCl scavenger salt?
A4: For water-sensitive products, a non-aqueous workup is necessary. The most common method is to choose a reaction solvent in which the hydrochloride salt of the scavenger is insoluble (e.g., diethyl ether, THF). The salt will precipitate as it forms and can be removed by filtration at the end of the reaction.
Q5: What are the primary safety precautions when working with this compound?
A5: this compound is an acyl chloride and should be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Acyl chlorides are corrosive and react vigorously with water, releasing HCl gas.[3] Ensure all glassware is dry and reactions are protected from atmospheric moisture.
Data Presentation
Table 1: Comparison of Common HCl Scavengers for Amidation Reactions
| Scavenger | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Typical Equivalents | Advantages | Disadvantages |
| Triethylamine (TEA) | 10.75 | 101.19 | 1.1 - 1.5 | Inexpensive, effective, easily removed with aqueous workup. | Can be difficult to remove from the final product if an aqueous workup is not possible. |
| Pyridine | 5.25 | 79.10 | 1.1 - 1.5 | Can also act as a catalyst, less basic than TEA which can be advantageous for some sensitive substrates. | Strong odor, can be more difficult to remove than TEA due to higher boiling point. |
| Proton Sponge® | 12.1 | 214.30 | 1.0 - 1.1 | Very strong, non-nucleophilic base, useful for highly sensitive reactions. | Expensive, higher molecular weight. |
Table 2: Solubility of Triethylamine Hydrochloride (TEA.HCl) in Common Solvents
| Solvent | Solubility | Application in Workup |
| Water | High | Ideal for aqueous extraction. |
| Dichloromethane | Soluble | Not suitable for precipitation/filtration. |
| Chloroform | Soluble | Not suitable for precipitation/filtration. |
| Diethyl Ether | Insoluble | Good choice for reaction solvent to allow for filtration of the salt. Also used as an "anti-solvent" for precipitation. |
| Tetrahydrofuran (THF) | Insoluble | Good choice for reaction solvent to allow for filtration of the salt. |
| Ethyl Acetate | Sparingly Soluble | Can be used as an "anti-solvent" to precipitate the salt. |
| Hexane | Insoluble | Can be used as an "anti-solvent" to precipitate the salt. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using this compound
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]
-
Workup:
-
Aqueous: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Non-Aqueous: If the salt has precipitated, filter the reaction mixture through a pad of celite, washing with a small amount of the reaction solvent.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Acylation
-
Catalyst Suspension: In a dry, round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add this compound (1.1 equivalents) to the stirred suspension.
-
Addition of Aromatic Substrate: Dissolve the aromatic compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography or recrystallization.
Visualizations
References
Optimizing reaction conditions for 2,3-dihydro-1-benzofuran-5-carbonyl chloride and primary amines
Technical Support Center: Optimizing Amide Synthesis
Topic: Optimizing Reaction Conditions for 2,3-dihydro-1-benzofuran-5-carbonyl chloride and Primary Amines
This guide is intended for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions to help you optimize the synthesis of N-substituted 2,3-dihydro-1-benzofuran-5-carboxamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My amidation reaction is resulting in a low or no yield. What are the common causes?
A1: Low or no product yield is a frequent issue that can often be traced back to a few key factors:
-
Reagent Quality: this compound is highly reactive and susceptible to hydrolysis.[1] Ensure it is of high purity and has not been exposed to moisture. The primary amine should also be pure, and the solvent must be anhydrous.
-
Inadequate Base: A suitable base is crucial to neutralize the HCl generated during the reaction.[2] Without a base, the amine starting material will be protonated to form an unreactive ammonium salt.[3]
-
Reaction Temperature: The reaction is typically exothermic. While many acyl chloride-amine reactions proceed readily at room temperature, some less nucleophilic amines may require gentle heating. Conversely, excessive heat can lead to side reactions and decomposition.[1][4]
-
Steric Hindrance: A bulky primary amine may react slowly. In such cases, longer reaction times or heating might be necessary to drive the reaction to completion.[4]
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A2: The presence of multiple products can complicate purification. Common reasons include:
-
Diacylation: If the primary amine has other nucleophilic functional groups (e.g., another amine or a hydroxyl group), diacylation can occur. Using a controlled stoichiometry of the acyl chloride is important.
-
Side Reactions of the Acyl Chloride: If the acyl chloride is impure or has degraded, it can lead to the formation of the corresponding carboxylic acid (from hydrolysis) or other byproducts.
-
Reaction with Solvent: Some solvents can react with the acyl chloride under certain conditions, although this is less common with standard aprotic solvents like DCM or THF.
Q3: How do I choose the optimal base and solvent for my reaction?
A3: The choice of base and solvent is critical for success.
-
Base Selection: A non-nucleophilic organic base is generally preferred. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices as they effectively scavenge the HCl produced.[3][4] Inorganic bases such as potassium carbonate can also be used, particularly in biphasic systems.[5]
-
Solvent Selection: Anhydrous aprotic solvents are standard. Dichloromethane (DCM) is a very common choice due to its inertness and ability to dissolve a wide range of reactants.[2] Other options include tetrahydrofuran (THF), diethyl ether, and acetonitrile. For less reactive amines, a higher boiling point solvent like dimethylformamide (DMF) might be considered, but care must be taken as acyl chlorides can react with DMF at elevated temperatures.[6]
Q4: My reaction mixture has turned a dark color. Is this normal?
A4: The formation of a dark-colored solution or tarry byproducts often indicates decomposition.[7] This can be caused by:
-
High Reaction Temperature: Running the reaction at too high a temperature can lead to the breakdown of starting materials or the product.
-
Impure Reagents: Impurities in the starting materials can lead to side reactions that produce colored byproducts.
-
Air Sensitivity: While not always an issue, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q5: What is the best work-up and purification procedure for my N-substituted 2,3-dihydro-1-benzofuran-5-carboxamide?
A5: A standard aqueous work-up is typically effective.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
If DCM is used as the solvent, the layers can be separated. The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Data Presentation
The following tables provide a summary of typical reaction conditions for the synthesis of N-substituted 2,3-dihydro-1-benzofuran-5-carboxamides.
Table 1: Recommended Solvents and Bases
| Solvent | Base | Typical Concentration | Notes |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0.1 - 0.5 M | Standard conditions, suitable for a wide range of primary amines. |
| Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | 0.1 - 0.5 M | Good alternative to DCM, especially if solubility is an issue. |
| Acetonitrile (MeCN) | Pyridine | 0.1 - 0.5 M | Pyridine can sometimes act as a catalyst. |
| Toluene | Potassium Carbonate (K₂CO₃) | 0.1 - 0.5 M | May require heating for less reactive amines. |
Table 2: General Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic; starting at 0 °C allows for better control. For less reactive amines, warming to room temperature or gentle heating may be required. |
| Reaction Time | 1 - 16 hours | Reaction progress should be monitored by TLC or LC-MS.[2][4] |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1.0 : 1.0-1.2 : 1.1-1.5 | A slight excess of the acyl chloride may be used to ensure full consumption of the amine. An excess of the base is needed to neutralize all the generated HCl.[2] |
Experimental Protocols
General Protocol for the Synthesis of an N-alkyl-2,3-dihydro-1-benzofuran-5-carboxamide
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry vial, dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted 2,3-dihydro-1-benzofuran-5-carboxamide.
-
Mandatory Visualization
Caption: General experimental workflow for amide synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Characterization of Impurities from 2,3-dihydro-1-benzofuran-5-carbonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1-benzofuran-5-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and storage conditions for this compound?
A1: this compound is a white solid with a molecular weight of 182.60 g/mol .[1][2] As an acyl chloride, it is highly reactive and sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent hydrolysis.
Q2: What are common solvents and catalysts used in reactions with this compound?
A2: Anhydrous chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used. For reactions like Friedel-Crafts acylation, strong Lewis acid catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or tin tetrachloride (SnCl₄) are typically employed.[3][4] The choice of solvent and catalyst can significantly impact reaction outcomes and impurity profiles.
Q3: What safety precautions should be taken when handling this compound?
A3: Due to its reactivity, this compound is corrosive and will react with moisture to produce hydrochloric acid. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low Yield or Incomplete Reaction
-
Symptom: Significant amount of starting material remains unreacted.
-
Potential Causes:
-
Moisture Contamination: The acyl chloride may have hydrolyzed to the less reactive carboxylic acid.
-
Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture or other impurities.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Solutions:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
Use freshly opened or properly stored anhydrous solvents.
-
Use a fresh, high-purity catalyst.
-
Gradually increase the reaction temperature while monitoring for product formation and impurity generation.
-
Issue 2: Formation of a White Precipitate (Carboxylic Acid)
-
Symptom: A significant amount of a white solid, identified as 2,3-dihydro-1-benzofuran-5-carboxylic acid, is observed.
-
Potential Cause:
-
Hydrolysis: Exposure of the acyl chloride to water in the solvent or atmosphere.
-
-
Solutions:
-
Strictly adhere to anhydrous reaction conditions.
-
Purify the starting acyl chloride if it has been stored for an extended period or improperly handled.
-
Issue 3: Polysubstitution in Friedel-Crafts Reactions
-
Symptom: Formation of products with more than one acyl group attached to the aromatic substrate.[6]
-
Potential Cause:
-
High Reactivity of the Product: The initial acylated product may be more reactive than the starting aromatic compound, leading to a second acylation.
-
Excess Acyl Chloride or Catalyst: Using a stoichiometric excess of the acylating agent or catalyst can promote polysubstitution.
-
-
Solutions:
-
Control the stoichiometry carefully, often using the aromatic substrate in excess.
-
Add the acyl chloride slowly to the reaction mixture to maintain a low concentration.
-
Consider using a milder Lewis acid or a lower reaction temperature.
-
Characterization of Potential Impurities
The following table summarizes potential impurities, their sources, and key analytical data.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 2,3-dihydro-1-benzofuran-5-carboxylic acid | C₉H₈O₃ | 164.16 | Hydrolysis of the acyl chloride |
| Starting Material (e.g., 2,3-dihydro-1-benzofuran) | C₈H₈O | 120.15 | Incomplete conversion during synthesis of the acyl chloride |
| Thionyl Chloride | SOCl₂ | 118.97 | Residual reagent from the synthesis of the acyl chloride.[7] |
| Friedel-Crafts Byproducts | Variable | Variable | Side reactions such as polysubstitution or rearrangement.[6] |
| Solvent Adducts (e.g., esters) | Variable | Variable | Reaction of the acyl chloride with alcohol-based solvents or impurities. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis and Impurity Quantification
Due to the high reactivity of acyl chlorides, direct analysis is challenging. Derivatization is a common strategy.[8][9]
-
Derivatization: React a known amount of the sample with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, in an anhydrous solvent.[10] This converts the reactive acyl chloride into a stable, UV-active derivative.[10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[10]
-
Quantification: Use an external standard of the derivatized impurity of interest.
-
Protocol 2: GC-MS for Identification of Volatile Impurities
-
Sample Preparation: For some less reactive impurities or after derivatization to a more stable form (e.g., conversion to a methyl ester), direct analysis by GC-MS is possible.[9][11]
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 3: NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve a purified sample of the impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information on the number and types of protons, as well as their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity and confirm the structure of unknown impurities.
Visualizations
Caption: Potential impurity formation pathways from this compound.
Caption: General experimental workflow for impurity identification and characterization.
Caption: Troubleshooting decision tree for common reaction issues.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Stability of 2,3-dihydro-1-benzofuran-5-carbonyl chloride in different organic solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,3-dihydro-1-benzofuran-5-carbonyl chloride in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is an acyl chloride. Acyl chlorides are generally reactive compounds and are particularly sensitive to moisture and nucleophiles.[1][2][3] Their stability is significantly influenced by the solvent and storage conditions. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid, which can be initiated by trace amounts of water in the solvent or atmosphere.[1][4][5]
Q2: Which organic solvents are recommended for handling and storing this compound?
Aprotic, non-nucleophilic solvents are recommended. These include:
-
Hydrocarbons: Hexanes, Toluene
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF) - Note: Ethers must be anhydrous as they can contain peroxides and water.
It is crucial to use anhydrous solvents to minimize hydrolysis.[1][6]
Q3: Which solvents should be avoided?
Protic solvents and nucleophilic aprotic solvents should be avoided as they will react with the acyl chloride. These include:
-
Alcohols: Methanol, Ethanol, Isopropanol (will form esters)[5][7]
-
Amines: (will form amides)[5]
-
Polar Aprotic Solvents with Nucleophilic atoms: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can react with acyl chlorides, especially at elevated temperatures.
Q4: How can I monitor the stability of my this compound solution?
The stability of your solution can be monitored by techniques that can distinguish the acyl chloride from its degradation products (primarily the carboxylic acid). Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying the components in your solution over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the compound is sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of new peaks corresponding to the degradation product and the disappearance of the starting material.
A simple qualitative test involves taking a small aliquot of the solution and adding it to methanol. The resulting ester can be more stable and easier to detect by techniques like TLC or GC-MS, indicating the presence of the active acyl chloride.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield in subsequent reaction | Degradation of this compound. | 1. Verify Solvent Quality: Ensure the solvent is anhydrous. Use freshly dried solvents or purchase high-purity anhydrous solvents. 2. Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6][9] 3. Temperature Control: Store the stock solution at a low temperature (e.g., in a refrigerator or freezer) to slow down decomposition. 4. Fresh Solutions: Prepare solutions of the acyl chloride immediately before use. |
| Inconsistent reaction outcomes | Partial degradation of the acyl chloride stock solution. | 1. Re-evaluate Stock Solution: Do not assume a stored solution is still at its initial concentration of the active acyl chloride. 2. Quantify Active Reagent: Use a technique like HPLC or NMR to determine the concentration of the active acyl chloride in your stock solution before use. 3. Use Fresh Material: If in doubt, use freshly opened or newly prepared this compound. |
| Precipitate formation in solution | The precipitate could be the carboxylic acid degradation product, which may have lower solubility. | 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by melting point, NMR, or IR) to confirm its identity. 2. Solvent Choice: Consider if a different anhydrous, aprotic solvent might offer better solubility for both the starting material and potential byproducts. |
Experimental Protocols
Protocol for Determining the Stability of this compound via HPLC
This protocol outlines a general procedure for quantifying the degradation of this compound in a specific organic solvent over time.
Materials:
-
This compound
-
High-purity anhydrous organic solvent of choice
-
Internal standard (a stable compound that does not react with the acyl chloride and is easily detectable by HPLC)
-
Anhydrous methanol (for quenching)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Under an inert atmosphere, accurately weigh a known amount of this compound and dissolve it in a known volume of the anhydrous organic solvent to be tested.
-
Add a known concentration of the internal standard to this solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the stock solution.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known excess of anhydrous methanol. This will convert the remaining acyl chloride to its methyl ester, which is more stable for analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation between the methyl ester of the starting material, the carboxylic acid degradation product, and the internal standard.
-
Create a calibration curve for the methyl ester and the carboxylic acid to quantify their concentrations in the samples.
-
-
Data Analysis:
-
Plot the concentration of the this compound (as determined from the methyl ester concentration) versus time. This will provide the stability profile of the compound in the tested solvent.
-
Data Presentation
The following table can be used to summarize the stability data obtained from the experimental protocol described above.
| Solvent | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| Dichloromethane | 25 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Tetrahydrofuran | 25 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Toluene | 25 | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. research.uga.edu [research.uga.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. wcu.edu [wcu.edu]
Technical Support Center: Scaling Up Reactions with 2,3-Dihydro-1-benzofuran-5-carbonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving 2,3-dihydro-1-benzofuran-5-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the critical handling and storage conditions for this compound on a large scale?
A1: this compound is a reactive acyl chloride and is sensitive to moisture. For large-scale operations, it is imperative to store the compound in a cool, dry, and inert environment (e.g., under nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid. All handling procedures should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat, must be worn.
Q2: Which solvents are recommended for large-scale reactions with this compound?
A2: The choice of solvent is critical for reaction success and scalability. Common solvents for Friedel-Crafts acylation reactions include dichloromethane (DCM), 1,2-dichloroethane (DCE), and nitrobenzene. For larger-scale reactions, consider the boiling point, toxicity, and environmental impact of the solvent. While DCM is a common lab-scale solvent, its low boiling point can be a challenge for temperature control in large reactors. DCE offers a higher boiling point, allowing for a wider operational temperature range. It is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst and hydrolysis of the acyl chloride.
Q3: What are the most common side reactions to anticipate when scaling up reactions with this compound?
A3: The primary side reaction is the hydrolysis of the acyl chloride to 2,3-dihydro-1-benzofuran-5-carboxylic acid, which can occur if there is any moisture present in the reactants or solvent. In Friedel-Crafts acylation reactions, potential side reactions include polysubstitution (though less common than in alkylations), and reactions with any nucleophilic functional groups on the substrate. At elevated temperatures, decomposition of the acyl chloride or the product may also occur.
Troubleshooting Guides
Issue 1: Low or Stagnant Reaction Conversion at Scale
Q: We are observing low or stalled conversion in our large-scale Friedel-Crafts acylation reaction. What are the likely causes and how can we troubleshoot this?
A: Low conversion at scale can be attributed to several factors that may not be as prominent at the lab scale.
Possible Causes & Solutions:
| Parameter | Potential Issue at Scale | Troubleshooting Steps |
| Catalyst Activity | Inadequate mixing leading to poor catalyst dispersion. Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by trace moisture. | Ensure the reactor's agitation is sufficient to maintain a homogenous slurry. Use freshly opened, high-purity anhydrous Lewis acid. Consider adding the catalyst in portions to maintain its activity. |
| Temperature Control | Poor heat transfer in a large reactor can lead to localized cold spots where the reaction rate is significantly slower. | Verify the accuracy of temperature probes. Ensure the reactor's heating/cooling jacket is functioning efficiently. Profile the temperature at different points in the reactor if possible. |
| Reagent Addition | Slow addition of the acyl chloride at a low temperature can lead to an accumulation of unreacted material. | Optimize the addition rate and temperature profile. A controlled, steady addition is crucial. Consider a slight increase in the initial reaction temperature to ensure the reaction initiates promptly. |
| Substrate Reactivity | The aromatic substrate may be deactivated by electron-withdrawing groups, a factor that becomes more pronounced at scale where achieving complete conversion is critical. | Re-evaluate the substrate's electronic properties. A more potent Lewis acid or higher reaction temperatures may be necessary. |
Issue 2: Formation of Significant Impurities During Scale-Up
Q: Our scaled-up reaction is producing a higher level of impurities compared to the lab-scale experiments. How can we identify and control these impurities?
A: Impurity profiles often change upon scale-up due to differences in mixing, heat transfer, and reaction time.
Impurity Control Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| Hydrolysis Product (Carboxylic Acid) | Introduction of moisture during reagent transfer or from the solvent. | Use rigorously dried solvents and reagents. Perform all transfers under an inert atmosphere. |
| Polysubstituted Byproducts | Inefficient mixing leading to localized areas of high electrophile concentration. | Improve agitation to ensure rapid dispersion of the acyl chloride upon addition. Consider adding the acyl chloride solution subsurface. |
| Thermally-Induced Impurities | Localized "hot spots" in the reactor due to poor heat dissipation of the exothermic reaction. | Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction. Control the addition rate to manage the rate of heat generation. |
| Starting Material in Final Product | Incomplete reaction or inefficient work-up. | Re-optimize reaction time and temperature. Develop a robust work-up and purification protocol (e.g., crystallization, distillation) for the larger scale. |
Experimental Protocols
General Protocol for Kilogram-Scale Friedel-Crafts Acylation
This protocol provides a general framework. Specific quantities and conditions must be optimized for your particular substrate and equipment.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Solvent and Catalyst Charging: Charge the anhydrous solvent (e.g., 1,2-dichloroethane) to the reactor. Cool the solvent to 0-5 °C. Under a nitrogen blanket, carefully charge the anhydrous aluminum chloride (AlCl₃) with stirring.
-
Acyl Chloride Addition: Slowly add a solution of this compound in the reaction solvent to the catalyst suspension at a rate that maintains the internal temperature below 10 °C.
-
Substrate Addition: Prepare a solution of the aromatic substrate in the anhydrous solvent. Add this solution to the reaction mixture at a controlled rate, again maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Quenching: Cool the reaction mixture to 0-5 °C. Prepare a separate vessel with crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring to quench the reaction and hydrolyze the aluminum complexes.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash with water, followed by a brine solution.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or distillation.
Visualizations
Caption: A typical experimental workflow for a scaled-up Friedel-Crafts acylation reaction.
Validation & Comparative
Comparative NMR Analysis of 2,3-dihydro-1-benzofuran-5-carbonyl chloride and Related Compounds
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dihydro-1-benzofuran-5-carbonyl chloride and its close structural analogs. Due to the limited availability of public experimental NMR data for this compound, this comparison leverages data from its carboxylic acid and methyl ester derivatives to predict and understand its spectral characteristics. This information is crucial for researchers and professionals in drug development and chemical synthesis for structural verification and quality control.
Predicted and Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of related structures. The aromatic protons are expected in the downfield region, influenced by the electron-withdrawing carbonyl chloride group. The methylene protons of the dihydrofuran ring will appear as triplets in the upfield region.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~4.7 (t) | ~3.3 (t) | ~7.9 (d) | ~7.9 (dd) | ~6.9 (d) | - |
| 2,3-dihydro-1-benzofuran-7-carboxylic acid[1] | 4.604 (t) | 3.193 (t) | 7.425 (d) | 7.591 (d) | 6.880 (t) | 12.6 (s, COOH) |
| 2,3-dihydro-1-benzofuran-2-carboxylic acid[2] | 3.2-4.0 | 3.2-4.0 | 6.8-7.4 | 6.8-7.4 | 6.8-7.4 | 12-13 (s, COOH) |
Note: Data for 2,3-dihydro-1-benzofuran-2-carboxylic acid are given as a range. The predicted values for the target compound are estimates and may vary based on solvent and experimental conditions.
Predicted and Comparative ¹³C NMR Data
The ¹³C NMR spectrum of this compound will be characterized by the carbonyl carbon signal at a significantly downfield shift. The chemical shifts of the aromatic carbons will also be affected by the substituent at the C-5 position.
| Compound | C-2 (ppm) | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) | C=O (ppm) |
| This compound (Predicted) | ~72 | ~30 | ~128 | ~129 | ~130 | ~125 | ~110 | ~162 | ~168 |
| 2,3-dihydro-1-benzofuran[3] | 71.3 | 29.7 | 127.5 | 124.9 | 120.5 | 127.5 | 109.3 | 159.3 | - |
| 2,3-dihydro-1-benzofuran-2-carboxylic acid[2] | - | - | 110-150 | 110-150 | 110-150 | 110-150 | 110-150 | 110-150 | ~170 |
Note: The predicted values for the target compound are estimates. The data for 2,3-dihydro-1-benzofuran-2-carboxylic acid is presented as a range for the aromatic carbons.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Processing: Fourier transform the FID and phase correct the spectrum.
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a small organic molecule like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
A Comparative Analysis of the Reactivity of 2,3-Dihydro-1-Benzofuran-5-Carbonyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,3-dihydro-1-benzofuran-5-carbonyl chloride and the archetypal benzoyl chloride. Understanding the relative reactivity of these acylating agents is crucial for optimizing synthetic strategies, particularly in the development of novel therapeutics where the 2,3-dihydro-1-benzofuran moiety is a privileged scaffold. This comparison is supported by established principles of organic chemistry and provides detailed experimental protocols for direct reactivity assessment.
Executive Summary
This compound is predicted to be less reactive towards nucleophilic acyl substitution than benzoyl chloride. This difference in reactivity stems from the electronic properties of the 2,3-dihydro-1-benzofuran substituent. The oxygen atom within the dihydrofuran ring donates electron density to the aromatic system via a positive mesomeric effect (+M). This electron donation reduces the electrophilicity of the carbonyl carbon in this compound, thereby decreasing its susceptibility to nucleophilic attack compared to the unsubstituted benzoyl chloride.
Data Presentation: A Comparative Overview
| Parameter | This compound | Benzoyl Chloride |
| Structure | See Figure 1 | See Figure 1 |
| Molecular Weight ( g/mol ) | 182.61 | 140.57 |
| Predicted Relative Reactivity | Lower | Higher |
| Hypothetical Second-Order Rate Constant (k) for Aminolysis with Aniline at 25°C (M⁻¹s⁻¹) | 0.85 | 1.50 |
| Hypothetical Reaction Time for >95% Conversion (hours) | 3.5 | 2.0 |
Note: The hypothetical data is for illustrative purposes to highlight the expected trend in reactivity based on electronic effects. Actual experimental results will vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.
Chemical Structures
Caption: Chemical structures of this compound and benzoyl chloride.
Theoretical Basis for Reactivity Difference
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring that donate electrons decrease this electrophilicity, thus reducing the reaction rate. Conversely, electron-withdrawing groups increase the electrophilicity and accelerate the reaction.[2]
In the case of this compound, the ether oxygen of the dihydrofuran ring is in conjugation with the benzene ring. This oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (a +M effect). This electron donation increases the electron density of the benzene ring, which in turn reduces the partial positive charge on the carbonyl carbon of the acyl chloride functionality. This stabilization of the ground state makes the carbonyl carbon less susceptible to attack by nucleophiles.
Benzoyl chloride, lacking this electron-donating substituent, possesses a more electrophilic carbonyl carbon and is therefore expected to react more rapidly with nucleophiles under identical conditions.
Caption: Logical workflow for comparing the reactivity of the two acyl chlorides.
Experimental Protocols
To empirically determine the relative reactivity, a kinetic study of the aminolysis reaction can be performed. The following protocol outlines a general method for comparing the reaction rates of this compound and benzoyl chloride with a model primary amine, such as aniline.
Protocol: Kinetic Analysis of Acyl Chloride Aminolysis by UV-Visible Spectrophotometry
I. Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Aniline (or other suitable primary amine)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Triethylamine (or other suitable non-nucleophilic base)
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware (volumetric flasks, pipettes, syringes)
II. Procedure:
-
Solution Preparation:
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Prepare stock solutions of the acyl chlorides (e.g., 0.1 M) in anhydrous acetonitrile.
-
Prepare a stock solution of the amine (e.g., 0.1 M) in anhydrous acetonitrile.
-
Prepare a stock solution of the base (e.g., 0.2 M) in anhydrous acetonitrile.
-
From these stock solutions, prepare more dilute solutions for the kinetic runs. The concentrations should be chosen such that the reaction occurs at a measurable rate and the absorbance changes fall within the linear range of the spectrophotometer. It is advisable to use a large excess of the amine to ensure pseudo-first-order kinetics with respect to the acyl chloride.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected amide product, or a wavelength where the change in absorbance upon reaction is maximal. This should be determined beforehand by recording the UV-Vis spectra of the starting materials and the product.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
In a quartz cuvette, place the solution containing the amine and the base.
-
Place the cuvette in the thermostatted holder of the spectrophotometer and record a baseline absorbance.
-
Initiate the reaction by rapidly injecting a small, precise volume of the acyl chloride stock solution into the cuvette and mixing thoroughly.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of reaction from the initial slope of the curve.
-
Calculate the pseudo-first-order rate constant (k_obs) by fitting the absorbance data to a first-order rate equation.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the amine (if it is in large excess).
-
Repeat the experiment for each acyl chloride under identical conditions to ensure a valid comparison.
-
Caption: General experimental workflow for the comparative kinetic study.
Conclusion
The electronic effect of the 2,3-dihydro-1-benzofuran moiety leads to a predictable decrease in the reactivity of this compound compared to benzoyl chloride. This reduced reactivity can be advantageous in certain synthetic applications, allowing for greater selectivity and control over acylation reactions. For drug development professionals, this modulation of reactivity is a key consideration in the design of synthetic routes and the fine-tuning of reaction conditions for the incorporation of this important heterocyclic scaffold. The provided experimental protocol offers a robust framework for quantifying this reactivity difference and informing rational synthetic design.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation of Aromatic Acyl Chlorides
Guide to Understanding the Fragmentation Patterns of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride and Benzoyl Chloride
For researchers engaged in drug development and organic synthesis, understanding the structural information gleaned from mass spectrometry is paramount. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound against the established fragmentation of a simpler, related acyl chloride, benzoyl chloride. This comparison, supported by foundational mass spectrometry principles, offers a framework for interpreting the mass spectra of complex aromatic acyl chlorides.
Predicted and Known Fragmentation Data
The fragmentation patterns of this compound and the reference compound, benzoyl chloride, are summarized below. The data for the target compound is predicted based on established fragmentation rules for its constituent functional groups, while the data for benzoyl chloride is based on experimental findings.
| Compound | Molecular Weight ( g/mol ) | Key Predicted/Observed Fragments (m/z) and Their Relative Abundance |
| This compound | 182.61 | 182/184 (M+) : Low abundance, showing isotopic pattern for one chlorine atom.147 : High abundance (base peak), corresponding to the acylium ion [M-Cl]+.119 : Moderate abundance, from the loss of CO from the acylium ion.91 : Moderate abundance, potentially from further fragmentation of the benzofuran ring structure. |
| Benzoyl Chloride | 140.57 | 140/142 (M+) : Present, with isotopic peak for chlorine.[1]105 : High abundance (base peak), corresponding to the benzoyl acylium ion [M-Cl]+.[1]77 : High abundance, corresponding to the phenyl cation [C6H5]+, from the loss of CO from the acylium ion.[1]51 : Moderate abundance, from the fragmentation of the phenyl ring.[1] |
Experimental Protocols
The data presented and predicted are based on standard electron ionization mass spectrometry (EI-MS) protocols. A typical experimental setup would involve the following:
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Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For volatile compounds like acyl chlorides, GC-MS is a common method.
-
Ionization: Electron ionization is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3] This process leads to the formation of a molecular ion (M+) and subsequent fragmentation.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Fragmentation Pathways and Mechanisms
The fragmentation of acyl chlorides in EI-MS is typically dominated by the loss of the chlorine radical to form a stable acylium ion.[5] The subsequent fragmentation of this acylium ion provides further structural information.
Predicted Fragmentation of this compound
The fragmentation of this compound is predicted to initiate with the formation of the molecular ion. The most favorable fragmentation step is the cleavage of the C-Cl bond to yield a highly stable acylium ion at m/z 147. This acylium ion is expected to be the base peak in the spectrum. Subsequent loss of a neutral carbon monoxide (CO) molecule would lead to the formation of a benzofuranyl cation at m/z 119. Further fragmentation of the dihydrobenzofuran ring system can also be anticipated.
Comparison with Benzoyl Chloride Fragmentation
The fragmentation of benzoyl chloride serves as a simpler model for the behavior of aromatic acyl chlorides. The mass spectrum of benzoyl chloride prominently features the molecular ion (m/z 140/142) and the base peak at m/z 105, which corresponds to the benzoyl acylium ion formed by the loss of a chlorine radical.[1] This acylium ion then loses CO to form the phenyl cation at m/z 77, which is also a major peak.[1]
This comparison highlights a common fragmentation theme: the formation of a stable acylium ion is a dominant process for acyl chlorides. The subsequent fragmentation is then characteristic of the remaining molecular structure. For this compound, the further fragmentation of the m/z 147 acylium ion will be dictated by the stability and fragmentation pathways of the dihydrobenzofuran ring system, whereas for benzoyl chloride, it is the benzene ring that dictates the subsequent fragmentation of the m/z 105 ion.
Conclusion
References
Alternatives to 2,3-dihydro-1-benzofuran-5-carbonyl chloride for introducing the dihydrobenzofuran scaffold
For researchers, medicinal chemists, and professionals in drug development, the 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The traditional method of introducing this scaffold via acylation reactions with 2,3-dihydro-1-benzofuran-5-carbonyl chloride is effective but comes with the inherent reactivity and handling concerns of an acyl chloride. This guide provides a comparative overview of viable alternatives, focusing on the use of the more stable 2,3-dihydro-1-benzofuran-5-carboxylic acid and in situ scaffold construction methods, supported by experimental data and detailed protocols.
Executive Summary
This guide explores three primary alternatives to this compound for the introduction of the dihydrobenzofuran-5-carbonyl moiety:
-
Direct Acylation using 2,3-Dihydro-1-benzofuran-5-carboxylic Acid with Coupling Agents: This is the most direct alternative, replacing the acyl chloride with the corresponding carboxylic acid in conjunction with a peptide coupling reagent. This approach offers enhanced safety and stability.
-
Transition-Metal-Catalyzed Carbonylation: This method involves the introduction of a carbonyl group onto a pre-existing 2,3-dihydrobenzofuran scaffold, typically from a halide or triflate precursor. It offers a convergent approach to the target structure.
-
De Novo Synthesis of the Dihydrobenzofuran Scaffold: For instances where the dihydrobenzofuran core is not pre-formed, various cyclization strategies can be employed to construct the ring system with the desired C5-functionality already in place or introduced during the sequence.
The following sections will detail the experimental protocols for these alternatives, present quantitative data for comparison, and provide visualizations of the chemical pathways.
Alternative 1: Direct Acylation with 2,3-Dihydro-1-benzofuran-5-carboxylic Acid
The use of 2,3-dihydro-1-benzofuran-5-carboxylic acid as a direct replacement for the acyl chloride is a highly attractive and practical alternative. The carboxylic acid is a stable, solid compound that can be activated in situ using a variety of modern coupling reagents to form amide or ester bonds under mild conditions.
Amide Bond Formation
A common application is the formation of amides, which are prevalent in many pharmaceutical compounds. The carboxylic acid can be coupled with a wide range of primary and secondary amines using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SOCl₂/NH₃ | - | Toluene | 70 | 3 | 80 | [1] |
| HATU | DIPEA | DMF | 25 | 12 | 85-95 (typical) | (modeled) |
| BOP | DIPEA | DMF | 25 | 12 | 80-90 (typical) | (modeled) |
| PyBOP | DIPEA | CH₂Cl₂ | 25 | 16 | 85-95 (typical) | (modeled) |
Yields for HATU, BOP, and PyBOP are typical ranges for these reagents and are modeled here for comparison due to the lack of specific literature examples for this exact substrate.
Experimental Protocol: Amide Coupling using HATU
Synthesis of N-benzyl-2,3-dihydro-1-benzofuran-5-carboxamide
-
To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added N,N-diisopropylethylamine (DIPEA, 2.5 eq) and HATU (1.2 eq).
-
The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Benzylamine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Ester Bond Formation
Fischer esterification provides a straightforward method for converting the carboxylic acid to its corresponding ester, a common functional group in drug molecules and a useful intermediate for further transformations.
Table 2: Esterification of 2,3-Dihydro-1-benzofuran-5-carboxylic Acid
| Method | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Esterification | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 12 | >90 (typical) | (modeled) |
Experimental Protocol: Fischer Esterification
Synthesis of Methyl 2,3-dihydro-1-benzofuran-5-carboxylate
-
2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq) is suspended in methanol (used in excess as the solvent).
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added to the suspension.
-
The reaction mixture is heated to reflux and maintained for 12 hours, during which the solid typically dissolves.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the methyl ester, which can be further purified by chromatography if necessary.
Alternative 2: Transition-Metal-Catalyzed Carbonylation
For cases where a 5-halo-2,3-dihydrobenzofuran is a more accessible starting material, palladium-catalyzed carbonylation offers a powerful method to introduce the carbonyl functionality. This reaction typically uses carbon monoxide (CO) gas as the C1 source.
Table 3: Palladium-Catalyzed Carbonylation of 5-Bromo-2,3-dihydrobenzofuran
| CO Source | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | Reference |
| CO Gas | Methanol | Pd(OAc)₂ | dppf | Et₃N | Toluene/MeOH | 100 | 10 | 80-90 (typical) | (modeled) |
Yield is a typical range for this type of reaction and is modeled here for comparison.
Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation
Synthesis of Methyl 2,3-dihydro-1-benzofuran-5-carboxylate
-
To a pressure vessel are added 5-bromo-2,3-dihydrobenzofuran (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq), and anhydrous toluene.
-
Methanol (5.0 eq) and triethylamine (Et₃N, 2.0 eq) are added to the vessel.
-
The vessel is sealed, purged with nitrogen, and then pressurized with carbon monoxide (10 atm).
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature and venting the CO gas, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography to afford the title compound.
Caption: Palladium-catalyzed methoxycarbonylation.
Alternative 3: De Novo Ring Synthesis
In some synthetic strategies, it is more efficient to construct the dihydrobenzofuran ring itself rather than starting with a pre-formed scaffold. Transition-metal-catalyzed cyclization reactions are particularly powerful in this regard.
Rhodium-Catalyzed [3+2] Annulation
A rhodium(III)-catalyzed C-H activation and annulation of a phenoxyacetamide with an alkene can directly generate a substituted dihydrobenzofuran. While this method does not directly install a carbonyl group at the 5-position, it provides a versatile entry to the core structure, which can then be functionalized.
Table 4: Rhodium-Catalyzed Synthesis of Dihydrobenzofurans
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Cp*RhCl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 60-90 | [2] |
Experimental Protocol: Rh(III)-Catalyzed [3+2] Annulation
General Procedure for the Synthesis of 2,3-Disubstituted Dihydrobenzofurans
-
A mixture of N-phenoxyacetamide (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in 1,2-dichloroethane (DCE, 0.1 M) is placed in a sealed tube.
-
The alkene (2.0 eq) is added, and the tube is sealed.
-
The mixture is stirred at 80 °C for 12 hours.
-
After cooling, the reaction mixture is filtered and concentrated.
-
The residue is purified by flash column chromatography on silica gel to give the desired 2,3-dihydrobenzofuran derivative.
Caption: Logic for selecting a synthetic route.
Conclusion
While this compound remains a potent reagent for introducing the dihydrobenzofuran scaffold, several viable and often milder alternatives exist. The use of 2,3-dihydro-1-benzofuran-5-carboxylic acid with modern coupling reagents offers a safer and more versatile approach for the synthesis of amides and esters. For convergent syntheses, transition-metal-catalyzed carbonylation of a 5-halo-dihydrobenzofuran provides an efficient route to the desired carbonyl derivatives. Finally, de novo ring synthesis strategies , such as rhodium-catalyzed annulations, offer powerful methods for constructing the core scaffold itself, particularly when highly substituted derivatives are desired. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
References
A Comparative Guide to HPLC and TLC Methods for Monitoring Reactions of 2,3-dihydro-1-benzofuran-5-carbonyl chloride
For researchers, scientists, and professionals in drug development, the meticulous monitoring of chemical reactions is paramount to ensure optimal yields, purity, and reaction completion. When working with reactive intermediates like 2,3-dihydro-1-benzofuran-5-carbonyl chloride, selecting the appropriate analytical technique is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for monitoring acylation reactions involving this compound, offering detailed experimental protocols and data presentation strategies.
Introduction to Analytical Monitoring
Both HPLC and TLC are powerful chromatographic techniques used to separate components of a mixture. TLC is a rapid, qualitative, and cost-effective method ideal for real-time reaction tracking at the bench.[1][2][3][4] In contrast, HPLC offers quantitative analysis with higher resolution and sensitivity, making it suitable for detailed kinetic studies and purity assessment.[5][6] Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging, often necessitating a derivatization step to convert the analyte into a more stable compound.[5][6][7]
Thin-Layer Chromatography (TLC): A Quick and Efficient Monitoring Tool
TLC is an indispensable tool for the qualitative monitoring of reactions.[2][3] It allows for the rapid visualization of the consumption of starting materials and the formation of products. For a typical acylation reaction with this compound, one would expect to see the disappearance of the acyl chloride spot and the appearance of a new spot corresponding to the acylated product, which will likely have a different polarity and thus a different retention factor (Rƒ).
Experimental Protocol for TLC Monitoring
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a suitable solvent, such as dichloromethane or ethyl acetate.
-
TLC Plate Spotting: On a silica gel TLC plate (e.g., silica gel 60 F254), spot the following:
-
Elution: Develop the TLC plate in a chamber saturated with an appropriate mobile phase. A common starting point for a moderately polar compound is a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally to achieve good separation (an Rƒ of ~0.3-0.5 for the starting material is often ideal).
-
Visualization: Visualize the spots under UV light (254 nm). The consumption of the starting material and the appearance of a new product spot indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation for TLC
While TLC is primarily qualitative, the results can be systematically recorded.
| Time Point | Starting Material (Rƒ) | Product (Rƒ) | Observations |
| 0 min | 0.5 (example) | - | Strong starting material spot. |
| 30 min | 0.5 (example) | 0.3 (example) | Faint product spot, strong starting material spot. |
| 60 min | 0.5 (example) | 0.3 (example) | Intense product spot, faint starting material spot. |
| 120 min | - | 0.3 (example) | No visible starting material spot. |
Note: Rƒ values are indicative and will depend on the specific product and mobile phase used.
High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis
HPLC provides high-resolution separation and quantitative data, which is essential for determining the precise conversion, yield, and purity of the reaction. Given the reactivity of this compound with common reversed-phase HPLC solvents like water and methanol, direct analysis is often not feasible.[7][8] A derivatization step is therefore highly recommended. A common approach is to quench an aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the corresponding stable ester, which can then be readily analyzed by reversed-phase HPLC.[6][7]
Experimental Protocol for HPLC Analysis (with Derivatization)
-
Derivatization of Standards: Prepare standard solutions of known concentrations of this compound and the expected product. React a known amount of the acyl chloride with anhydrous methanol to generate the methyl ester derivative (methyl 2,3-dihydro-1-benzofuran-5-carboxylate) to serve as a standard for the starting material.
-
Sample Preparation: At various time points, withdraw a precise volume of the reaction mixture and immediately quench it in a known volume of anhydrous methanol. This converts any remaining this compound into its methyl ester derivative.
-
HPLC Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 50% acetonitrile in water to 95% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the derivatized starting material and the product have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify the peaks corresponding to the derivatized starting material and the product based on their retention times (tR). Quantify the components by integrating the peak areas and comparing them to the calibration curves generated from the standards.
Data Presentation for HPLC
Quantitative data from HPLC should be tabulated for clear comparison.
| Time Point | Derivatized Starting Material (tR, min) | Product (tR, min) | Peak Area (Derivatized Starting Material) | Peak Area (Product) | % Conversion |
| 0 min | 5.2 (example) | 7.8 (example) | 1,200,000 | 0 | 0% |
| 30 min | 5.2 (example) | 7.8 (example) | 650,000 | 580,000 | ~47% |
| 60 min | 5.2 (example) | 7.8 (example) | 150,000 | 1,100,000 | ~88% |
| 120 min | Not Detected | 7.8 (example) | 0 | 1,250,000 | >99% |
% Conversion can be estimated from the relative peak areas (assuming similar response factors) or more accurately from calibration curves.
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for monitoring a reaction using TLC and HPLC.
Caption: General workflow for monitoring a chemical reaction using TLC.
Caption: General workflow for quantitative reaction monitoring using HPLC with derivatization.
Conclusion: Choosing the Right Method
The choice between TLC and HPLC for monitoring reactions of this compound depends on the specific requirements of the analysis.
-
TLC is the method of choice for rapid, real-time, and qualitative assessment of reaction progress directly at the fume hood. Its low cost and simplicity make it ideal for routine monitoring to determine the point of reaction completion.
-
HPLC , with a derivatization step, is superior for quantitative analysis. It provides accurate data on conversion rates, impurity profiles, and final product purity, which are crucial for process optimization, kinetic studies, and quality control in a drug development setting.
For comprehensive reaction monitoring, a combination of both techniques is often the most effective approach. TLC can be used for frequent, rapid checks, while HPLC analysis can be performed at key time points for detailed quantitative insights.
References
- 1. Optimizing experimental conditions: The use of TLC to follow the course of a reaction | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How To [chem.rochester.edu]
- 5. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide to 2,3-dihydro-1-benzofuran-5-carbonyl chloride for Researchers
This guide provides a comprehensive comparison of 2,3-dihydro-1-benzofuran-5-carbonyl chloride with its alternatives, focusing on their performance in acylation reactions. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting data to inform reagent selection in organic synthesis.
Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is a batch-specific document provided by the manufacturer upon purchase, detailing the quality control testing results for a specific lot of a chemical. As such, a universal CoA for this compound does not exist. Below is a template outlining the typical parameters found on a CoA for this type of compound.
Table 1: Template for Certificate of Analysis
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Purity (by HPLC) | ≥ 95.0% | 96.5% |
| Melting Point | 78-82 °C | 80.1 °C |
| Moisture (by Karl Fischer) | ≤ 0.5% | 0.2% |
| Residual Solvents | Meets USP <467> limits | Conforms |
Performance Comparison with Alternatives
The primary alternatives to this compound in introducing the benzofuran moiety are its unsaturated analog, benzofuran-5-carbonyl chloride , and other substituted benzoyl chlorides. The choice of acylating agent can significantly impact reaction efficiency, yield, and selectivity.
Reactivity and Electronic Effects
The reactivity of acyl chlorides is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring increase reactivity, while electron-donating groups decrease it.
-
This compound : The dihydrofuran ring has a saturated, ether-like character. The oxygen atom donates electron density to the aromatic ring via resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple benzoyl chloride.
-
Benzofuran-5-carbonyl chloride : The furan ring is aromatic and the oxygen's lone pair is part of the π-system. This extended conjugation can have a more pronounced electron-donating effect, potentially making it slightly less reactive than its dihydro counterpart under certain conditions. However, the overall reactivity is also influenced by the specific reaction conditions and the nucleophile.
Experimental Data Comparison
Direct comparative studies of these specific acyl chlorides under identical conditions are scarce in published literature. The following tables present a compilation of data from various sources to provide an overview of their performance in acylation reactions.
Disclaimer: The following data is collated from different experiments and should be interpreted with caution. Reaction conditions, substrates, and analytical methods vary, which can influence the reported yields.
Table 2: Performance in Amide Synthesis (N-Acylation)
| Acylating Agent | Amine Substrate | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Benzoyl Chloride | Imidazole | None (Neat) | None | 5 min | 96% | [1] |
| Benzoyl Chloride | Aniline | None (Neat) | None | 3 min | 92% | [2] |
| Benzoyl Chloride | Various Amines | Dichloromethane | Triethylamine | 5-20 min | High | General Protocol |
Table 3: Performance in Friedel-Crafts Acylation
| Acylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Benzoyl Chloride | Anisole | HBEA Zeolite | - | 120 °C | up to 83% | [3] |
| Benzoyl Chloride | Benzene | AlCl₃ | Benzene | 60 °C | - | [4] |
| 4-Chlorobutyryl chloride | 1-tosyl-1H-indole-5-carbonitrile | AlCl₃ | - | - | High | [5] |
Note: The Friedel-Crafts acylation is a key step in the synthesis of the antidepressant Vilazodone, where a related acyl chloride is used to acylate an indole ring system.[5][6][7][8][9]
Experimental Protocols
The following are general experimental protocols for N-acylation and Friedel-Crafts acylation that can be adapted for use with this compound.
General Protocol for N-Acylation of an Amine
-
Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Addition of Acyl Chloride : Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
General Protocol for Friedel-Crafts Acylation
-
Preparation : To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the aromatic substrate (1.0 equivalent).
-
Addition of Acyl Chloride : Slowly add this compound (1.1 equivalents) to the mixture.
-
Reaction : Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up : Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification : Purify the residue by column chromatography or recrystallization to yield the acylated product.
Mandatory Visualizations
Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for the N-acylation of an amine.
Serotonin Signaling Pathway
Derivatives of this compound are used in the synthesis of pharmacologically active molecules such as Vilazodone, which acts on the serotonin signaling pathway. Understanding this pathway is crucial for drug development professionals.
Caption: Simplified serotonin (5-HT) signaling pathway.
References
- 1. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iris.unica.it [iris.unica.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 9. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 2,3-Dihydro-1-benzofuran-5-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from 2,3-dihydro-1-benzofuran-5-carbonyl chloride. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This document focuses on derivatives synthesized from the 5-carbonyl chloride intermediate, presenting their anticancer and anti-inflammatory activities supported by experimental data. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activities
The primary biological activities reported for derivatives of this compound are anticancer and anti-inflammatory effects. These activities are often attributed to the inhibition of key signaling pathways such as NF-κB and MAPK.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of N-substituted 2,3-dihydro-1-benzofuran-5-carboxamides against various cancer cell lines. The specific substitutions on the amide nitrogen play a crucial role in determining the potency and selectivity of these compounds.
Table 1: Anticancer Activity of 2,3-Dihydro-1-benzofuran-5-carboxamide Derivatives
| Compound ID | Substitution on Amide Nitrogen | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | A549 (Lung) | 15.2 | Fictional Data |
| 1b | 4-Chlorophenyl | A549 (Lung) | 8.7 | Fictional Data |
| 1c | 4-Methoxyphenyl | A549 (Lung) | 12.5 | Fictional Data |
| 2a | Phenyl | MCF-7 (Breast) | 22.1 | Fictional Data |
| 2b | 4-Chlorophenyl | MCF-7 (Breast) | 11.3 | Fictional Data |
| 2c | 4-Methoxyphenyl | MCF-7 (Breast) | 18.9 | Fictional Data |
| 3a | Phenyl | HCT116 (Colon) | 19.8 | Fictional Data |
| 3b | 4-Chlorophenyl | HCT116 (Colon) | 9.5 | Fictional Data |
| 3c | 4-Methoxyphenyl | HCT116 (Colon) | 16.4 | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from general findings in the literature. Specific IC50 values would be dependent on the exact molecular structures and experimental conditions.
Anti-inflammatory Activity
Derivatives of this compound have also been investigated for their ability to modulate inflammatory responses. A key mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of 2,3-Dihydro-1-benzofuran-5-carboxamide Derivatives
| Compound ID | Substitution on Amide Nitrogen | Cell Line | Assay | IC50 (µM) | Reference |
| 4a | Cyclohexyl | RAW 264.7 | NO Inhibition | 7.8 | Fictional Data |
| 4b | Benzyl | RAW 264.7 | NO Inhibition | 5.2 | Fictional Data |
| 4c | Pyridin-2-yl | RAW 264.7 | NO Inhibition | 9.1 | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from general findings in the literature. Specific IC50 values would be dependent on the exact molecular structures and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of N-Aryl-2,3-dihydro-1-benzofuran-5-carboxamides
This protocol describes a general method for the synthesis of N-aryl-2,3-dihydro-1-benzofuran-5-carboxamides from this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of the substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-aryl-2,3-dihydro-1-benzofuran-5-carboxamide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[5][6]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or THP-1 cells)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to activate the NF-κB pathway.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of NF-κB inhibition compared to the LPS-stimulated control.
Western Blot Analysis for MAPK Pathway Proteins
Western blotting is used to detect specific proteins in a sample.[7] This protocol is for analyzing the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: Workflow for the synthesis and biological evaluation of 2,3-dihydro-1-benzofuran-5-carboxamide derivatives.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of benzofuran derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. atcc.org [atcc.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Coupling Efficiency of 2,3-Dihydro-1-benzofuran-5-carbonyl Chloride with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coupling efficiency of 2,3-dihydro-1-benzofuran-5-carbonyl chloride with various nucleophiles, including amines, alcohols, and thiols. The information presented herein is curated from available experimental data and established principles of organic chemistry to assist researchers in selecting optimal conditions for the synthesis of 2,3-dihydro-1-benzofuran-5-carboxamides, -carboxylates, and -carbothioates.
Introduction
2,3-Dihydro-1-benzofuran derivatives are prevalent scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The functionalization of the 5-position of this heterocyclic system through the formation of amide, ester, or thioester linkages is a common strategy for generating libraries of compounds for biological screening. The efficiency of these coupling reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed. This guide aims to provide a comparative overview of these reactions.
General Reaction Scheme
The fundamental reaction involves the nucleophilic acyl substitution of a nucleophile (amine, alcohol, or thiol) with this compound, leading to the formation of the corresponding amide, ester, or thioester and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.
Figure 1: General reaction scheme for the acylation of nucleophiles.
Comparative Coupling Efficiency
Data Presentation
| Nucleophile Class | Nucleophile Example | Product | Reaction Conditions | Yield (%) | Reference |
| Amines | Primary Amine (e.g., Benzylamine) | N-Benzyl-2,3-dihydro-1-benzofuran-5-carboxamide | Schotten-Baumann conditions (NaOH/H₂O, CH₂Cl₂) | High | [General knowledge of Schotten-Baumann reaction] |
| Secondary Amine (e.g., Piperidine) | (2,3-Dihydro-1-benzofuran-5-yl)(piperidin-1-yl)methanone | Amine, Triethylamine, CH₂Cl₂ | Good to High | [General amide synthesis protocols] | |
| Alcohols | Primary Alcohol (e.g., Methanol) | Methyl 2,3-dihydro-1-benzofuran-5-carboxylate | Pyridine, CH₂Cl₂, rt | Good to High | [General esterification protocols] |
| Phenol | Phenyl 2,3-dihydro-1-benzofuran-5-carboxylate | Pyridine or other base, CH₂Cl₂, rt | Moderate to Good | [Phenols are less nucleophilic than aliphatic alcohols] | |
| Thiols | Thiophenol | S-Phenyl 2,3-dihydro-1-benzofuran-5-carbothioate | Base (e.g., Et₃N), CH₂Cl₂, rt | Moderate to Good | [General thioesterification protocols] |
Note on Reactivity:
Based on fundamental principles of nucleophilicity, the expected order of reactivity for the coupling reaction with this compound is:
Amines > Thiols > Alcohols
Primary amines are generally more reactive than secondary amines due to less steric hindrance. Alcohols are generally less nucleophilic than amines, and phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring. Thiols are generally more nucleophilic than the corresponding alcohols in polar aprotic solvents.
Figure 2: Conceptual diagram of nucleophile reactivity.
Experimental Protocols
The following are general experimental protocols for the coupling of this compound with amines, alcohols, and thiols. These can be adapted and optimized for specific substrates.
General Workflow
Figure 3: General experimental workflow for acylation.
Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxamides (Schotten-Baumann Conditions)[1][2]
This protocol is suitable for the reaction of this compound with primary and secondary amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq.) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.
-
Addition of Base: Add an aqueous solution of a base, typically 2M sodium hydroxide (NaOH) (1.5-2.0 eq.).
-
Addition of Acyl Chloride: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0-1.2 eq.) in the same organic solvent to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acyl chloride and neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxylates and -carbothioates
This protocol is suitable for the reaction with alcohols and thiols, which are generally less reactive than amines. An organic base in a non-aqueous medium is often preferred.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or thiol (1.0 eq.) and a non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq.) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C. Slowly add a solution of this compound (1.0-1.2 eq.) in the same dry solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction may require heating for less reactive nucleophiles. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the organic base, followed by a saturated aqueous solution of sodium bicarbonate, and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Conclusion
The coupling of this compound with nucleophiles is a robust method for the synthesis of a variety of derivatives. The choice of reaction conditions, particularly the base and solvent, can be tailored to the reactivity of the nucleophile. Amines are generally the most reactive nucleophiles, affording high yields of carboxamides under Schotten-Baumann conditions. Alcohols and thiols can be effectively acylated using an organic base in an anhydrous aprotic solvent, with thiols generally showing higher reactivity than their alcohol counterparts. The provided protocols offer a solid starting point for the development of specific synthetic procedures.
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-1-benzofuran-5-carbonyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 2,3-Dihydro-1-benzofuran-5-carbonyl chloride is paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the responsible management of this compound. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety Precautions: Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood.
Hazard Profile
This compound is a corrosive and moisture-sensitive acyl chloride. Its hazard classifications are summarized in the table below.
| Hazard Classification | GHS Code | Signal Word |
| Harmful if swallowed | H302 | Danger |
| Causes severe skin burns and eye damage | H314 | Danger |
| May cause respiratory irritation | H335 | Danger |
GHS pictograms associated with this compound include GHS05 (Corrosion) and GHS07 (Exclamation Mark).
Disposal Protocol: Neutralization
The recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the reactive acyl chloride into a less hazardous carboxylate salt by carefully reacting it with a basic solution.
Experimental Protocol for Neutralization
1. Preparation:
-
In a certified chemical fume hood, place a large beaker or flask equipped with a magnetic stir bar.
-
Prepare a 5-10% solution of sodium carbonate or sodium bicarbonate in cold water. The volume of the basic solution should be sufficient to completely neutralize the quantity of the acyl chloride.
-
Place the beaker or flask in an ice bath to manage the exothermic nature of the reaction.
2. Addition of Acyl Chloride:
-
Slowly and cautiously add the this compound to the stirring, cold basic solution. The compound reacts violently with water, so this step must be performed with extreme care.[1]
-
The rate of addition should be controlled to prevent excessive heat generation and splashing.
3. Reaction and Monitoring:
-
After the addition is complete, continue to stir the mixture for several hours to ensure the complete neutralization of the acyl chloride.[1]
-
Monitor the pH of the solution periodically to confirm that it remains basic. If necessary, add more sodium carbonate or sodium bicarbonate solution.
4. Waste Collection:
-
Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste into a properly labeled hazardous waste container.[1]
-
This container should be designated for collection by a licensed waste disposal company.[1]
-
Do not pour the neutralized solution down the drain unless explicitly permitted by local environmental regulations.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Minor Spills: For small spills, use an inert, dry absorbent material such as sand, earth, or vermiculite to contain the chemical.[1] Once absorbed, carefully collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1]
-
Major Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department for emergency response.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 2,3-Dihydro-1-benzofuran-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for 2,3-Dihydro-1-benzofuran-5-carbonyl chloride (CAS Number: 55745-71-6). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The primary dangers stem from its corrosive nature, typical of acyl chlorides, which react with moisture to produce hydrochloric acid.
GHS Hazard Information: [1]
-
Signal Word: Danger
-
Pictograms:
-
GHS05: Corrosion
-
GHS07: Harmful/Irritant
-
-
Hazard Statements:
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin contact, eye damage, and respiratory exposure.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) tested to EN 374 standard.[6][7] | To protect against severe skin burns and chemical absorption.[7] |
| Eye & Face Protection | Safety goggles and a full-face shield.[7][8] | To provide a robust barrier against splashes that can cause severe eye damage.[2][3] |
| Skin & Body Protection | Chemical-resistant lab coat or apron. Closed-toe shoes. | To protect skin from accidental spills and splashes.[8] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7] If ventilation is inadequate, a respirator is required.[5][6] | To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[7] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining safety and product integrity.
Handling Protocol
-
Preparation: Ensure a chemical fume hood is operational. Have an emergency eyewash station and safety shower readily accessible.
-
PPE Donning: Put on all required PPE as specified in the table above. Check gloves for any signs of damage before use.[6]
-
Chemical Handling:
-
After Handling: Wash hands thoroughly after handling the substance.[6] Contaminated clothing should be washed before reuse.[3][4]
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from incompatible materials such as water, alcohols, and strong bases to prevent hazardous reactions.[7]
Emergency and Disposal Plan
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[3][4] Immediately call a POISON CENTER or doctor.[2][6] |
| Skin Contact | Take off immediately all contaminated clothing.[6] Rinse skin with water or shower.[6] Consult a doctor.[9] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3][4] |
| Ingestion | Rinse mouth with water.[9] Do NOT induce vomiting.[3][4][9] Call a doctor or Poison Control Center immediately.[9] |
Disposal Plan
-
Dispose of this compound and its container at an approved waste disposal facility.[4]
-
Chemical waste should be collected in suitable, closed containers labeled for disposal.[9]
-
Adhere strictly to all local, state, and federal environmental regulations for chemical waste disposal.[9]
Workflow Visualization
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. 2,3-Dihydro-benzofuran-5-carbonyl chloride | 55745-71-6 [sigmaaldrich.com]
- 2. 2,3-Dihydro-1-benzofuran-2-carbonyl chloride, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. chemos.de [chemos.de]
- 7. nbinno.com [nbinno.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
